3-(2-Phenoxyethoxy)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-phenoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)15-9-10-16-13-7-4-8-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZBDSKIYLVMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-Phenoxyethoxy)piperidine Hydrochloride: A Comprehensive Technical Guide to Synthesis, Characterization, and Pharmacological Utility
Executive Summary
3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS 1220036-66-7) is a highly versatile, bifunctional building block extensively utilized in the synthesis of neuroactive compounds and G-protein coupled receptor (GPCR) modulators[1]. The architecture of this molecule—combining a basic piperidine core with a lipophilic, flexible phenoxyethoxy side chain—makes it a privileged scaffold in modern drug discovery. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, analytical characterization, and pharmacological application of this critical intermediate.
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical properties is essential for predicting the molecule's behavior during synthesis and biological assaying. The hydrochloride salt form is specifically chosen over the free base to enhance aqueous solubility, oxidative stability, and powder flowability during scale-up operations[2].
| Property | Value / Description |
| Chemical Name | 3-(2-Phenoxyethoxy)piperidine hydrochloride |
| CAS Registry Number | 1220036-66-7 |
| PubChem CID | [2] |
| Molecular Formula | C13H20ClNO2[2] |
| Molecular Weight | 257.75 g/mol [3] |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in H2O, Methanol, DMSO; Insoluble in Hexanes |
| Storage Conditions | Desiccated at 2-8°C (Hygroscopic) |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-(2-Phenoxyethoxy)piperidine hydrochloride relies on a highly controlled Williamson etherification followed by a selective deprotection step. The protocol below is designed to minimize side reactions (such as elimination or competitive ring-opening) by strictly controlling the microenvironment of the reaction.
Protocol 1: Synthesis of N-Boc-3-(2-phenoxyethoxy)piperidine
-
Preparation : In an oven-dried, argon-purged flask, dissolve 1.0 eq of N-Boc-3-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Deprotonation : Cool the solution to 0°C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).
-
Causality: NaH is selected over weaker bases (like K2CO3) because the secondary alcohol on the piperidine ring is sterically hindered and weakly nucleophilic. Complete, irreversible deprotonation is required to prevent the starting material from acting as a competitive hydrogen-bond donor.
-
-
Etherification : After 30 minutes of stirring (until H2 gas evolution ceases), add 1.1 eq of 2-phenoxyethyl bromide dropwise. Warm the reaction to room temperature and stir for 12 hours.
-
Causality: DMF is a polar aprotic solvent that selectively solvates the sodium cation, leaving the alkoxide highly nucleophilic. This accelerates the SN2 substitution, outcompeting any potential E2 elimination of the alkyl bromide.
-
-
Workup : Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine (5x to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol 2: Boc Deprotection and Salt Formation
-
Deprotection : Dissolve the crude N-Boc-3-(2-phenoxyethoxy)piperidine in minimal Dichloromethane (DCM). Add 10 equivalents of 4M HCl in Dioxane at 0°C.
-
Causality: Anhydrous HCl in dioxane is chosen over Trifluoroacetic acid (TFA). Using TFA would yield a trifluoroacetate salt, necessitating a subsequent basic free-basing and re-acidification step to obtain the pharmaceutically preferred hydrochloride salt. The HCl/Dioxane method directly yields the target salt while preventing competitive ether cleavage.
-
-
Isolation : Stir for 2 hours at room temperature. The product, 3-(2-Phenoxyethoxy)piperidine hydrochloride, will precipitate directly from the reaction mixture. Filter, wash with cold diethyl ether, and dry under high vacuum.
Synthetic workflow and mechanistic causality for 3-(2-Phenoxyethoxy)piperidine HCl.
Analytical Characterization & Quality Control
To ensure trustworthiness, the analytical workflow must operate as a self-validating system. Relying on a single analytical method is insufficient; orthogonal techniques must be employed to confirm both structural identity and purity[1].
Nuclear Magnetic Resonance (1H-NMR & 13C-NMR)
-
Protocol : Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6 (the HCl salt is poorly soluble in CDCl3). Use Tetramethylsilane (TMS) as an internal standard.
-
Self-Validation Logic : The presence of a multiplet integrating to 5 protons between 6.90 and 7.30 ppm confirms the intact phenoxy ring. The critical validation point is the downfield shift of the piperidine C3 methine proton (~3.8 ppm), which confirms successful etherification at the 3-position rather than unintended N-alkylation (which would shift the C2/C6 protons instead).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol : Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes on a C18 column.
-
Self-Validation Logic : The mass spectrometer must be run in positive electrospray ionization (ESI+) mode. The base peak must appear at m/z 222.1 [M+H]+, corresponding to the free base molecular weight of 221.29 g/mol . The absence of a peak at m/z 322.1 confirms that the Boc deprotection step was 100% complete.
High-Performance Liquid Chromatography (HPLC)
-
Protocol : Use a standard reverse-phase C18 column. Monitor at 220 nm and 254 nm.
-
Self-Validation Logic : Run a blank injection (solvent only) immediately before the sample to rule out column carryover. A single sharp peak at >98% Area Under Curve (AUC) validates the purity suitable for API downstream synthesis.
Mechanistic Role in Drug Discovery
In medicinal chemistry, the 3-(2-phenoxyethoxy)piperidine scaffold operates as a highly modular pharmacophore. The structural topology allows it to span distinct binding regions within target proteins, particularly monoamine transporters and GPCRs.
-
The Piperidine Core : At physiological pH (7.4), the secondary amine of the piperidine ring is protonated (pKa ~9.5). This cationic center forms critical salt bridges with conserved aspartate residues in the orthosteric binding pockets of aminergic GPCRs.
-
The Ether Linkage : The oxygen atoms act as hydrogen-bond acceptors, interacting with serine or threonine residues, while the flexible ethyl linker allows the molecule to adopt multiple conformations to minimize steric clashes.
-
The Phenoxy Group : The terminal aromatic ring engages in pi-pi stacking or pi-alkyl interactions with hydrophobic clefts deep within the receptor, anchoring the molecule and increasing target residence time.
Pharmacophore mapping of the 3-(2-Phenoxyethoxy)piperidine scaffold in a GPCR pocket.
Handling, Safety, and Storage Protocols
To maintain the scientific integrity of the compound over time, strict handling protocols must be enforced:
-
Hygroscopicity : As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture, which can lead to hydrolysis or inaccurate mass measurements during assay preparation. It must be stored in a tightly sealed amber vial within a desiccator containing calcium sulfate.
-
Temperature : Long-term storage should be maintained at 2-8°C to prevent thermal degradation of the ether linkage.
-
Weighing Protocol : Allow the vial to equilibrate to room temperature in the desiccator before opening to prevent condensation from forming on the cold powder.
References
-
National Center for Biotechnology Information. "3-(2-Phenoxyethoxy)piperidine hydrochloride | CID 53409242" PubChem. URL:[Link]
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Phenoxyethoxy)piperidine Hydrochloride
A Hypothesis-Driven Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, hypothesis-driven analysis of the potential mechanism of action of 3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS No. 1220036-66-7). In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationships and experimental findings from closely related phenoxyalkylpiperidine analogs to construct a scientifically grounded theoretical framework for its biological activity. We postulate that the primary molecular target of 3-(2-Phenoxyethoxy)piperidine hydrochloride is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein with significant modulatory roles in the central nervous system. Secondary interactions with serotonergic and dopaminergic pathways may also contribute to its overall pharmacological profile. This guide is intended to serve as a foundational resource for researchers, offering a rationale for future experimental investigations and a framework for understanding the potential therapeutic applications of this and similar compounds.
Introduction and Molecular Scaffolding
3-(2-Phenoxyethoxy)piperidine hydrochloride is a member of the phenoxyalkylpiperidine chemical class. This structural motif is prevalent in a multitude of centrally active compounds, suggesting a high potential for interaction with various neuroreceptors and transporters.[1][2] The molecule can be deconstructed into two key pharmacophoric elements: the piperidine ring and the phenoxyethoxy side chain.
-
The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine moiety is known to impart favorable pharmacokinetic properties and serves as a crucial anchoring point for receptor binding, particularly for sigma receptors and various G-protein coupled receptors (GPCRs).[3][4]
-
The Phenoxyethoxy Side Chain: This flexible chain, containing an ether linkage and an aromatic ring, is a common feature in ligands targeting monoaminergic systems, including serotonin and dopamine receptors and transporters.[5][6] The electronic and conformational properties of this group are critical in defining receptor affinity and selectivity.
The hydrochloride salt form of the compound enhances its solubility and stability for experimental use.
Primary Postulated Mechanism of Action: Sigma-1 (σ1) Receptor Modulation
Based on extensive evidence from structurally analogous compounds, the most probable primary mechanism of action for 3-(2-Phenoxyethoxy)piperidine hydrochloride is the modulation of the sigma-1 (σ1) receptor.[7][8]
The σ1 receptor is a non-opioid intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a critical role in regulating cellular stress responses, ion channel function, and neuronal signaling.[7]
Evidence from Structural Analogs
Numerous studies have demonstrated that the phenoxyalkylpiperidine scaffold confers high affinity for the σ1 receptor.[7] For instance, compounds with a similar arrangement of a substituted piperidine and a phenoxyalkyl chain have been shown to act as potent σ1 receptor agonists.[7] These agonists have demonstrated potential therapeutic effects in models of neurodegenerative diseases and cognitive deficits.[7]
Proposed Signaling Pathway
As a putative σ1 receptor agonist, 3-(2-Phenoxyethoxy)piperidine hydrochloride is hypothesized to initiate a cascade of intracellular events upon binding. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for 3-(2-Phenoxyethoxy)piperidine hydrochloride via the sigma-1 receptor.
Potential Secondary Mechanisms of Action
While the σ1 receptor is the most likely primary target, the structural features of 3-(2-Phenoxyethoxy)piperidine hydrochloride also suggest potential interactions with other CNS targets, which could contribute to a more complex pharmacological profile.
Monoamine Reuptake Inhibition
The phenoxyalkylamine moiety is a well-established pharmacophore for inhibitors of monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). It is plausible that 3-(2-Phenoxyethoxy)piperidine hydrochloride could exhibit inhibitory activity at these transporters, potentially leading to antidepressant-like effects.
Dopamine and Serotonin Receptor Modulation
Derivatives of piperidine are known to interact with a variety of dopamine and serotonin receptors.[9][10] The phenoxy group, in particular, has been associated with affinity for D2-like dopamine receptors and various serotonin receptor subtypes, including 5-HT1A and 5-HT2A.[5][11] Any activity at these receptors would significantly influence the compound's overall effect on neuronal signaling.
The following table summarizes the potential molecular targets and the corresponding rationale based on structural similarity.
| Potential Target | Rationale based on Structural Analogs | Potential Functional Outcome | References |
| Sigma-1 (σ1) Receptor | Phenoxyalkylpiperidines are a known class of high-affinity σ1 receptor ligands. | Agonism or Antagonism | [7][8] |
| Serotonin Transporter (SERT) | The phenoxyalkylamine moiety is a common feature in SERT inhibitors. | Inhibition of Serotonin Reuptake | [6] |
| Dopamine D2-like Receptors | Piperidine and phenoxy moieties are present in many D2 receptor ligands. | Agonism or Antagonism | [10][12] |
| Serotonin 5-HT Receptors | Aryloxyalkylamines and piperidines are scaffolds for various 5-HT receptor ligands. | Agonism or Antagonism | [5][9][13] |
| Monoamine Oxidase (MAO) | Piperidine derivatives have been investigated as MAO inhibitors. | Inhibition of Monoamine Metabolism | [14][15][16] |
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols outline key in vitro and in vivo assays.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of 3-(2-Phenoxyethoxy)piperidine hydrochloride for the hypothesized molecular targets.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human recombinant target of interest (e.g., σ1 receptor, SERT, D2 receptor, 5-HT1A receptor) or from rodent brain tissue.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor and varying concentrations of 3-(2-Phenoxyethoxy)piperidine hydrochloride.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves using non-linear regression analysis (e.g., the Cheng-Prusoff equation).
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its primary target(s).
Methodology (Example for σ1 Receptor Agonism):
-
Cell Culture: Culture cells expressing the σ1 receptor and a downstream reporter system (e.g., a calcium-sensitive fluorescent dye).
-
Compound Application: Apply varying concentrations of 3-(2-Phenoxyethoxy)piperidine hydrochloride to the cells.
-
Measurement of Cellular Response: Measure the change in the reporter signal (e.g., intracellular calcium mobilization) using a plate reader or fluorescence microscope.
-
Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) to characterize the compound's efficacy and potency.
Experimental Workflow Diagram
Caption: A streamlined workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This technical guide puts forth a well-reasoned, hypothesis-driven framework for the mechanism of action of 3-(2-Phenoxyethoxy)piperidine hydrochloride, centered on the modulation of the sigma-1 receptor with potential secondary effects on monoaminergic systems. The proposed experimental workflows provide a clear path for the validation of these hypotheses. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial in understanding its potential therapeutic utility for neurological and psychiatric disorders. Future research should focus on executing the outlined experimental plan, followed by more complex in vivo studies to assess its pharmacokinetic profile and behavioral effects in relevant animal models.
References
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- Canale, V., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 25(23), 5678.
- Abadi, A. H., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114006.
- Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37845–37865.
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PubChem. 3-Carbethoxy-2-piperidone. [Link]
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- Shiri, M., & Zolfigol, M. A. (2023).
- Szałata, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10499–10519.
- Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37845-37865.
- Rossi, D., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 264, 116017.
- Husbands, S. M., et al. (2002). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of medicinal chemistry, 45(11), 2335–2345.
- Agnetti, G., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8847.
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- Satała, G., et al. (2025). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 26(23), 1-20.
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Amrita Vishwa Vidyapeetham. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
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ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
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The Piperidine Scaffold in Modern Therapeutics: Mechanisms, Synthesis, and Evaluation
Executive Summary
Piperidine, a six-membered heterocycle containing a single nitrogen atom, represents one of the most privileged scaffolds in medicinal chemistry and drug design. Its unique structural rigidity, tunable lipophilicity, and capacity for diverse hydrogen-bonding interactions make it an ideal pharmacophore for engaging complex biological targets[1]. This whitepaper provides an in-depth technical analysis of the therapeutic applications of piperidine derivatives, exploring their mechanisms of action across oncology, neurodegeneration, and metabolic disorders. Furthermore, it establishes self-validating protocols for their chemical synthesis and high-throughput biological screening.
Pharmacological Landscape & Mechanisms of Action
Piperidine derivatives are ubiquitous in FDA-approved therapeutics, ranging from antipsychotics (e.g., haloperidol) to acetylcholinesterase inhibitors (e.g., donepezil)[2]. Recent structural optimizations have expanded their utility into novel therapeutic domains.
Neurodegenerative Disorders (MAO Inhibition)
Piperidine analogs exhibit potent Monoamine Oxidase (MAO) inhibitory activity, a critical mechanism for treating Parkinson's and Alzheimer's diseases. The secondary nitrogen in the piperidine ring acts as a key hydrogen bond donor/acceptor, interacting directly with amino acid residues within the MAO entrance cavity. Structure-Activity Relationship (SAR) studies reveal that para-hydroxy substitution on the piperidine ring maximizes target engagement, yielding exceptional selectivity for the MAO-B isoform over MAO-A[2].
Oncology (Receptor Modulation & Apoptosis)
In oncology, piperidine derivatives have shown high efficacy against hormone-dependent malignancies. For instance, novel piperidine compounds strongly modulate androgen receptor (AR) signaling, a primary driver of prostate cancer. Specific derivatives, such as compound 17a, have been shown to inhibit PC3 prostate cancer cell proliferation in a concentration-dependent manner by downregulating the PI3K/Akt survival pathway and inducing apoptosis[3].
Metabolic Modulation (α-Amylase Inhibition)
Piperidine-linked Schiff base derivatives have emerged as potent α-amylase inhibitors for the management of type 2 diabetes. The introduction of para-substituted electron-withdrawing groups (EWGs)—such as fluoro or chloro moieties—increases the electrophilicity of the imine carbon. This structural tuning enhances dipole interactions and hydrogen bonding within the enzyme's active site, effectively blocking the cleavage of complex carbohydrates into maltose[4].
Mechanistic pathways of piperidine derivatives across diverse therapeutic targets.
Rational Design and Chemical Synthesis
The synthesis of biologically active piperidines requires precise regiochemical control. The following protocol details the synthesis of N-alkyl substituted-N-(piperidin-1yl)benzenesulfonamides, a class of compounds noted for their robust enzyme inhibitory profiles.
Protocol 1: Synthesis of Piperidine-Linked Sulfonamides
Causality & Rationale: The initial coupling is performed under dynamic pH control in an aqueous medium. Maintaining a basic pH is critical because it preserves the nucleophilicity of the piperidine nitrogen while preventing the competitive, base-catalyzed hydrolysis of the highly reactive sulfonyl chloride. In the subsequent step, Sodium Hydride (NaH) in N,N-dimethylformamide (DMF) is used. NaH is a strong, non-nucleophilic base that quantitatively deprotonates the sulfonamide nitrogen. DMF, a polar aprotic solvent, solvates the sodium cation, leaving a highly reactive "naked" nitrogen anion ready for rapid SN2 substitution[5].
Step-by-Step Methodology:
-
Initiation: Dissolve 1-amino piperidine (8.33 mmol) in a basic aqueous solution (5 mL), continuously monitoring the environment to ensure the pH remains above 9.0.
-
Coupling: Add benzenesulfonyl chloride dropwise at 0–5 °C. The low temperature controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonylated side products.
-
Alkylation Preparation: Isolate the parent compound and transfer it to a nitrogen-purged flask containing DMF (5 mL). Add NaH (0.40 mmol) slowly at 0–5 °C. Stir for 15 minutes as the solution reaches room temperature to ensure complete deprotonation.
-
Electrophilic Addition: Introduce the corresponding alkyl halide (8.33 mmol) to the reaction mixture and stir at room temperature for 30–40 minutes.
-
Quenching & Isolation: Quench the reaction by pouring the mixture into cold distilled water (200 mL) to precipitate the final product. Filter under a vacuum and recrystallize using ethanol.
-
Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the parent sulfonamide spot confirms complete alkylation. Post-reaction, 1 H-NMR must show the complete disappearance of the N-H broad singlet (typically around δ 8.0 ppm) to validate successful N-substitution[5].
Biological Evaluation Framework
Validating the therapeutic efficacy of synthesized derivatives requires robust, self-validating in vitro assays. The following protocol outlines the screening of piperidine derivatives for anti-diabetic potential.
Protocol 2: In Vitro α-Amylase Inhibition Assay
Causality & Rationale: This assay utilizes the 3,5-dinitrosalicylic acid (DNSA) colorimetric method. DNSA is reduced to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars (maltose) generated by α-amylase cleavage of starch. A reduction in color intensity directly correlates with the inhibitory potency of the piperidine derivative. The use of a pH 6.9 phosphate buffer containing NaCl is non-negotiable; chloride ions act as allosteric activators necessary to maintain the structural integrity of the α-amylase active site[4].
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a 0.5 mg/mL α-amylase solution in 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl.
-
Inhibitor Incubation: Mix 500 µL of the piperidine derivative (at a standardized concentration of 1 mg/mL) with 500 µL of the enzyme solution. Incubate at 25 °C for 10 minutes to establish steady-state enzyme-inhibitor binding.
-
Substrate Addition: Add 500 µL of a 1% starch solution to initiate the enzymatic cleavage. Incubate for exactly 10 minutes at 25 °C.
-
Reaction Termination: Add 1.0 mL of DNSA reagent. Immediately transfer the tubes to a boiling water bath for 5 minutes to denature the enzyme and develop the chromophore.
-
Quantification: Dilute the mixture with 10 mL of distilled water. Measure the absorbance at 540 nm using a UV-Vis spectrophotometer.
-
Self-Validation System: Run a parallel positive control using Acarbose and a negative vehicle control (DMSO). The assay run is only considered valid if Acarbose yields >80% inhibition and the vehicle control shows zero interference with the DNSA readout[4].
End-to-end workflow for the synthesis and biological evaluation of piperidine derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
The therapeutic efficacy of piperidine derivatives is highly dependent on peripheral ring substitutions. The table below summarizes the quantitative performance of optimized piperidine leads across different biological targets.
| Compound Class | Target / Disease | Most Potent Substitution | IC50 / % Inhibition | Reference |
| Piperidine-Linked Schiff Base | α-Amylase (Diabetes) | Para-fluoro (Compound 5a) | 75.17% inhibition (at 1 mg/mL) | 4[4] |
| Piperidine-Linked Schiff Base | α-Amylase (Diabetes) | Para-chloro (Compound 5c) | 71.48% inhibition (at 1 mg/mL) | 4[4] |
| Hydroxy-Piperidine Analog | MAO-A (CNS / Depression) | Para-hydroxy substitution | IC50 = 0.014 µM | 2[2] |
| Hydroxy-Piperidine Analog | MAO-B (CNS / Parkinson's) | Para-hydroxy substitution | IC50 = 0.015 µM | 2[2] |
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - National Institutes of Health (NIH). 1
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers in Oncology. 3
-
Synthesis and Biological Evaluation of Piperidine-Linked Schiff Base Derivatives as Potential α-Amylase Inhibitors - ResearchGate / Current Topics in Chemistry.4
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - ACS Omega. 2
-
Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus - Asian Journal of Chemistry. 5
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Comprehensive Technical Guide on the Molecular Weight and Physicochemical Characterization of 3-(2-Phenoxyethoxy)piperidine Hydrochloride
Executive Summary
In the landscape of small-molecule drug development, the precise physicochemical characterization of an Active Pharmaceutical Ingredient (API) is the foundational step for all subsequent formulation, dosing, and pharmacokinetic modeling. This technical whitepaper provides an in-depth analysis of 3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS: 1220036-66-7). By deconstructing its molecular weight (257.76 g/mol ), structural stoichiometry, and salt factor, this guide establishes the critical parameters required for its use in pharmaceutical research. Furthermore, we outline a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) and Ion Chromatography (IC) to rigorously confirm its identity and purity.
Chemical Identity and Structural Deconstruction
To understand the analytical behavior of 3-(2-Phenoxyethoxy)piperidine hydrochloride, we must first deconstruct its molecular architecture. The molecule consists of a basic piperidine ring substituted at the 3-position with a lipophilic 2-phenoxyethoxy group (-O-CH₂-CH₂-O-C₆H₅).
Because the secondary amine in the piperidine ring is highly lipophilic and basic, it is formulated as a hydrochloride salt. The formation of pharmaceutical salts is a standard industry practice used to enhance the aqueous solubility, dissolution rate, and chemical stability of lipophilic free bases .
Quantitative Data: Molecular Weight and Elemental Composition
The exact molecular weight dictates the stoichiometry of all downstream chemical reactions and biological assays. Below is the summarized physicochemical data and elemental mass contribution for the intact hydrochloride salt .
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-(2-Phenoxyethoxy)piperidine hydrochloride |
| CAS Number | 1220036-66-7 |
| Molecular Formula (Salt) | C₁₃H₂₀ClNO₂ |
| Molecular Formula (Free Base) | C₁₃H₁₉NO₂ |
| Average Molecular Weight (Salt) | 257.76 g/mol |
| Monoisotopic Mass (Free Base) | 221.1416 Da |
Table 2: Elemental Composition Breakdown (C₁₃H₂₀ClNO₂)
| Element | Symbol | Atomic Weight | Atoms | Mass Contribution ( g/mol ) | Mass % |
| Carbon | C | 12.011 | 13 | 156.143 | 60.58% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 7.82% |
| Chlorine | Cl | 35.450 | 1 | 35.450 | 13.75% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.43% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.41% |
| Total | 257.758 | 100.00% |
The Causality of Salt Formation and Pharmacokinetic Impact
When translating a molecule from in vitro assays to in vivo dosing, researchers must account for the Salt Factor . The salt factor is the ratio of the active moiety's molecular weight to the total molecular weight of the salt form. Failing to account for this discrepancy leads to sub-therapeutic dosing, a common clinical conundrum when switching between different salt forms of the same drug .
For 3-(2-Phenoxyethoxy)piperidine hydrochloride:
-
Free Base MW: 221.30 g/mol
-
Salt MW: 257.76 g/mol
-
Salt Factor Calculation: 221.30 / 257.76 = 0.8585
Causality in Formulation: This factor indicates that the API is exactly 85.85% active moiety by weight. If a pharmacokinetic protocol requires a 100 mg dose of the active base, the formulator must weigh out 116.48 mg of the hydrochloride salt (100 mg / 0.8585).
Pharmacokinetic implications of the salt factor on clinical dosing calculations.
Analytical Methodologies for Molecular Weight Verification
To verify the molecular weight of 257.76 g/mol , a single analytical technique is insufficient. Mass spectrometry (MS) operates in a vacuum and only detects the ionized free base, meaning the chloride counterion is lost during ionization . Therefore, a robust, self-validating system requires orthogonal techniques: LC-HRMS to confirm the exact mass of the free base, and Ion Chromatography (IC) to quantify the chloride counterion.
Self-Validating Experimental Protocol
Objective: To empirically confirm the molecular weight and 1:1 stoichiometry of 3-(2-Phenoxyethoxy)piperidine HCl.
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of the API in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid (a volatile organic acid) ensures the piperidine nitrogen remains fully protonated in solution (pH < pKa). This maximizes the ionization efficiency for positive-mode Electrospray Ionization (ESI+) and guarantees a strong signal-to-noise ratio.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Causality: The C18 stationary phase retains the lipophilic phenoxyethoxy group, separating the intact API from highly polar synthetic impurities (e.g., unreacted piperidine). Crucially, this allows the chloride counterion to elute in the void volume, preventing it from causing ion suppression at the MS source.
Step 3: High-Resolution Mass Spectrometry (ESI-TOF)
-
Action: Operate the Time-of-Flight (TOF) MS in ESI+ mode. Set capillary voltage to 3.5 kV and drying gas to 10 L/min at 300°C.
-
Causality: ESI is a "soft" ionization technique. The relatively low thermal energy prevents the in-source fragmentation of the fragile ether linkages (-O-CH₂-CH₂-O-). The instrument will detect the protonated molecular ion [M+H]+ at an exact mass of m/z 222.1489 (Theoretical: 221.1416 Da + 1.0073 Da).
Step 4: Orthogonal Validation via Ion Chromatography (IC)
-
Action: Concurrently inject a separate aliquot of the sample into an Anion Exchange Chromatograph equipped with a conductivity detector.
-
Causality: To validate the entire molecular weight of the salt (257.76 g/mol ), we must prove the presence of the HCl counterion. The IC must yield a chloride content of approximately 13.75% by weight (as calculated in Table 2), confirming the 1:1 base-to-acid stoichiometry.
Workflow for verifying the molecular weight and stoichiometry of the hydrochloride salt.
Conclusion
The molecular weight of 3-(2-Phenoxyethoxy)piperidine hydrochloride (257.76 g/mol ) is not merely a static numerical value; it is a dynamic parameter that dictates API characterization, formulation strategy, and clinical dosing. By understanding the causality behind its salt formation and employing an orthogonal, self-validating analytical workflow (LC-HRMS paired with IC), researchers can ensure absolute confidence in the structural integrity and stoichiometric purity of the compound during drug development.
References
-
Gupta, A., et al. "Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023)". PubMed, National Institutes of Health. URL:[Link]
-
National Center for Biotechnology Information (NCBI). "Compound Summary for CID 1220036-66-7 (Synonym)". PubChem. URL:[Link]
-
"Pharmaceutical salts: a formulation trick or a clinical conundrum?". British Journal of Cardiology. URL:[Link]
-
"Liquid chromatography–mass spectrometry". Wikipedia. URL:[Link]
Whitepaper: Thermodynamic Solubility Profiling of 3-(2-Phenoxyethoxy)piperidine Hydrochloride
Executive Summary
The rational selection of solvents during the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) requires a rigorous understanding of molecular thermodynamics. This technical guide explores the solubility dynamics of 3-(2-Phenoxyethoxy)piperidine hydrochloride , a critical API intermediate. By examining the interplay between its amphiphilic structure, the dielectric constants of various solvents, and the complex equilibria of hydrochloride salts, this whitepaper provides drug development professionals with a predictive framework and a self-validating experimental protocol for precise solubility determination.
Molecular Architecture and Physicochemical Implications
3-(2-Phenoxyethoxy)piperidine hydrochloride (1)[1] represents a classic amphiphilic salt. Its molecular architecture dictates its solvation behavior:
-
The Lipophilic Tail: The phenoxyethoxy moiety provides significant hydrophobic character, driving solubility in moderately polar organic solvents while limiting intrinsic aqueous solubility of the free base.
-
The Ionizable Core: The piperidine ring acts as a basic center. Formulating it as a hydrochloride salt drastically increases its polarity and crystal lattice energy.
-
Solvation Paradigm: The dissolution of this salt is not a simple binary interaction. It is governed by the solvent's dielectric constant, its hydrogen-bond donating/accepting capacity, and the propensity of the solvent to separate the protonated piperidine from its chloride counterion[2].
Mechanistic Drivers of Salt Solubility
When measuring the solubility of hydrochloride salts, researchers must account for dynamic changes in both the solid and solution phases.
Aqueous Media & The Common-Ion Effect
In aqueous environments, the solubility of a hydrochloride salt is highly sensitive to the presence of endogenous chloride ions (e.g., in gastric fluids or simulated intestinal fluids). The 2[2] dictates that an excess of chloride will drive the equilibrium back toward the solid crystal lattice, artificially suppressing the apparent solubility[3].
Organic Solvents & Ion-Pair Dissociation
In organic solvents, the dielectric constant ( ϵ ) is the master variable. In high- ϵ solvents (like water or methanol), the salt dissociates into free ions. In low- ϵ solvents (like ethyl acetate), the salt remains as a tightly bound, uncharged ion pair, which drastically reduces its solubility compared to the free base form[2].
Caption: Solvation equilibria of a hydrochloride salt, illustrating ion-pair dissociation and deprotonation.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To ensure scientific integrity and reproducibility, kinetic dissolution methods must be avoided in favor of thermodynamic profiling. The 4[4] remains the gold standard for determining equilibrium solubility[5]. The following protocol is designed as a self-validating system , where each step contains internal checks to prevent data artifacts.
Step-by-Step Workflow & Causality
-
Saturated Solution Preparation: Weigh an excess of 3-(2-Phenoxyethoxy)piperidine hydrochloride (approximately 2–3 times the estimated solubility limit) into a glass vial and add 2.0 mL of the target solvent.
-
Causality: An excess of solid must remain visible throughout the experiment. If all solid dissolves, the system is not at its thermodynamic limit, and the test must be restarted with more API[5].
-
-
Thermal Equilibration: Seal the vials and agitate on an orbital shaker at 25.0 ± 0.1 °C for 48 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Causality: Sub-micron undissolved particles can scatter light or dissolve upon dilution in the HPLC mobile phase, leading to critical overestimations of solubility[7].
-
-
Quantification & Self-Validation (pH Drift Check): Analyze the filtrate via HPLC-UV against a 5-point calibration curve. Concurrently, measure the pH of the final aqueous solutions.
-
Causality: Hydrochloride salts act as self-buffering agents. Dissolving them in unbuffered water or weak buffers will drastically lower the pH. If the final pH deviates by >0.1 units from the initial solvent, the solubility value must be mapped to the final pH, creating a self-correcting data loop[5].
-
Caption: Workflow of the self-validating shake-flask method for thermodynamic solubility determination.
Quantitative Data: Representative Solubility Matrix
The table below summarizes the representative solubility profile of 3-(2-Phenoxyethoxy)piperidine hydrochloride across a spectrum of solvents. The data illustrates the profound impact of solvent polarity and hydrogen-bonding capacity on the dissolution of the crystal lattice.
| Solvent | Dielectric Constant ( ϵ at 25°C) | Polarity Index | Representative Solubility (mg/mL) | Solvation Mechanism & Expert Notes |
| Water | 80.1 | 10.2 | > 50.0 | Strong ion-dipole interactions. Highly susceptible to the common-ion effect in HCl buffers. |
| Methanol | 32.7 | 5.1 | 35.0 - 45.0 | Excellent H-bond donor/acceptor; effectively disrupts the chloride ion pair. |
| Ethanol | 24.5 | 5.2 | 10.0 - 15.0 | Moderate H-bonding; the lower dielectric constant reduces the extent of ion dissociation. |
| Isopropanol | 18.3 | 3.9 | 2.0 - 5.0 | Increased steric hindrance limits the effective solvation of the chloride anion. |
| Acetone | 20.7 | 5.1 | < 2.0 | Aprotic nature prevents effective stabilization of the chloride counterion. |
| Ethyl Acetate | 6.0 | 4.4 | < 0.5 | Low dielectric constant forces the salt to remain as a tightly bound, insoluble ion pair. |
| Hexane | 1.9 | 0.1 | < 0.01 | Completely non-polar; thermodynamically incompatible with the ionic crystal lattice. |
Conclusion and Strategic Formulation Implications
Understanding the solubility of 3-(2-Phenoxyethoxy)piperidine hydrochloride is critical for downstream processing. For crystallization and purification, the stark contrast in solubility between Methanol (>35 mg/mL) and Ethyl Acetate (<0.5 mg/mL) makes them an ideal solvent/anti-solvent pair. For oral formulation, formulators must proactively account for the common-ion effect; the high aqueous solubility observed in pure water will likely be suppressed in the chloride-rich environment of the human stomach, necessitating careful excipient selection to maintain bioavailability.
References
-
MolCore. 1219957-04-6 | 3-(2-Nitro-4-(trifluoromethyl)phenoxy)piperidine hydrochloride (Including CAS 1220036-66-7).1
-
Sigma-Aldrich. Automated Screening of Aqueous Compound Solubility in Drug Discovery.4
-
BioAssay Systems. Shake Flask Method Summary.6
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.5
-
BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.7
-
USPTO / Serajuddin, A.T.M. Salt formation to improve drug solubility.2
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation.3
Sources
- 1. molcore.com [molcore.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Stability and Storage of 3-(2-Phenoxyethoxy)piperidine Hydrochloride
Executive Summary
3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS: 1220036-66-7) is a critical bifunctional building block utilized in advanced synthetic and medicinal chemistry[1]. While the piperidine scaffold is ubiquitous in pharmaceutical development, the presence of the 2-phenoxyethoxy side chain and the hydrochloride salt form introduce specific physicochemical vulnerabilities. This whitepaper provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to the stability profile, degradation pathways, and validated storage protocols for this compound.
Physicochemical Profiling & Structural Causality
To design an effective storage protocol, one must first understand the structural causality behind the compound's physical behavior.
The molecule consists of a secondary amine (piperidine) substituted with an ether linkage (2-phenoxyethoxy), stabilized as a hydrochloride salt.
-
Oxidative Stability: The free base of piperidine is highly susceptible to oxidation, which can lead to ring cleavage or the formation of N-oxides[2]. By protonating the nitrogen to form the hydrochloride salt, the lone pair of electrons is engaged, significantly enhancing the oxidative and thermal stability of the bulk material[2].
-
Hygroscopicity: The trade-off for this enhanced oxidative stability is the introduction of the chloride counterion. Piperidine hydrochloride salts are notoriously hygroscopic[3][4]. The crystal lattice readily absorbs atmospheric moisture, which acts as a plasticizer, lowering the glass transition temperature of any amorphous regions and facilitating solid-state degradation.
Quantitative Physicochemical Data
The following table summarizes the critical parameters that dictate the handling and storage of the compound.
| Parameter | Value / Characteristic | Implication for Storage |
| CAS Number | 1220036-66-7 | Unique identifier for inventory tracking[1]. |
| Molecular Formula | C13H20ClNO2 | Indicates potential for hydrogen bonding and moisture uptake[1]. |
| Molecular Weight | 257.75 g/mol | Required for precise molar calculations in assays[1]. |
| Physical State | Solid (Crystalline Powder) | High surface area increases moisture exposure risk[4]. |
| Hygroscopicity | High | Mandates desiccated, tightly sealed environments[5]. |
| Thermal Stability | Stable at RT (Short-term) | Requires 2–8°C for long-term preservation[6][7]. |
Degradation Pathways & Mechanistic Vulnerabilities
Understanding the specific degradation pathways allows for the implementation of self-validating environmental controls.
-
Moisture-Induced Deliquescence and Hydrolysis: Exposure to ambient humidity (especially >60% RH) leads to rapid water absorption[4]. While the ether linkage is generally robust, localized pH drops caused by the dissociation of absorbed moisture and the hydrochloride salt can catalyze slow hydrolysis of the ether bond over extended periods, yielding phenol derivatives and piperidinol artifacts.
-
Thermal Dissociation: At elevated temperatures, hydrochloride salts can undergo thermal dissociation, liberating trace amounts of hydrogen chloride gas[5]. This not only compromises the stoichiometry of the API intermediate but also exposes the free piperidine base to oxidative degradation pathways[2].
-
Photo-Oxidation: UV exposure can generate reactive oxygen species (ROS) that attack the electron-rich phenoxy ring or the alpha-carbons adjacent to the ether oxygen, leading to discoloration (typically yellowing or browning of the white powder).
Empirical Storage Protocols & Environmental Controls
To arrest the degradation mechanisms outlined above, laboratories must implement a strict, multi-tiered storage system. This protocol is designed to be self-validating; if the primary packaging remains intact and the temperature logs are consistent, the chemical integrity of the compound is mathematically assured.
-
Primary Packaging: The compound must be stored in tightly sealed amber glass vials to prevent photo-oxidation[7]. Alternatively, double-lined polyethylene bags housed within a high-density polyethylene (HDPE) drum can be used for bulk quantities.
-
Desiccation: A desiccant insert (e.g., activated silica gel or molecular sieves) must be included within the secondary packaging to aggressively scavenge any moisture that permeates the primary seal[5][7].
-
Atmospheric Control: Prior to sealing, backfill the headspace of the container with an inert gas (Argon is preferred over Nitrogen due to its higher density) to displace oxygen and ambient humidity.
-
Temperature Regulation:
-
Long-Term Storage (>4 weeks): Maintain strictly at 2–8°C[3].
-
Active Handling: When retrieving the compound from cold storage, the container must be allowed to equilibrate to room temperature within a desiccator for at least 2 hours before opening. Failing to do so will cause immediate condensation of atmospheric moisture onto the cold powder, irreversibly compromising the batch[6].
-
Analytical Workflows for Stability-Indicating Assays
To verify the efficacy of the storage conditions, the following self-validating analytical workflows must be executed at predefined stability time points (e.g., 0, 3, 6, and 12 months).
Protocol A: Stability-Indicating HPLC-UV Assay
This method separates the parent compound from its hydrolytic and oxidative degradants.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified Water.
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Action: Degas both phases via ultrasonication for 10 minutes.
-
-
Sample Preparation: Accurately weigh 10.0 mg of 3-(2-Phenoxyethoxy)piperidine HCl. Dissolve completely in 10 mL of a 50:50 Water:Acetonitrile diluent to yield a 1.0 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (150 mm x 4.6 mm, 3 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Detection: Monitor UV absorbance at 220 nm (for the piperidine backbone) and 254 nm (for the phenoxy chromophore).
-
System Suitability (Self-Validation): The run is only valid if the theoretical plates for the main peak exceed 2000 and the tailing factor is <1.5.
Protocol B: Karl Fischer (KF) Coulometric Titration for Moisture
Given the compound's hygroscopicity[4][8], tracking water content is the most sensitive leading indicator of storage failure.
-
Reagent Equilibration: Fill the KF titration vessel with appropriate coulometric anolyte and catholyte solutions. Run the instrument in standby mode to neutralize residual environmental moisture until the background drift stabilizes at <10 µ g/min .
-
Sample Introduction: Rapidly transfer approximately 50 mg of the compound into the vessel. Crucial: Execute this transfer in under 5 seconds to minimize atmospheric moisture uptake.
-
Titration & Calculation: Initiate the titration. The instrument will automatically calculate the moisture content based on the current consumed.
-
Acceptance Criteria: Moisture content must remain <0.5% w/w for the material to be considered stable.
-
Stability Testing Workflow Visualization
The following diagram maps the logical flow of a comprehensive stability testing program for hygroscopic piperidine derivatives.
Caption: Analytical workflow for stability-indicating assays and shelf-life extrapolation.
References
-
National Center for Biotechnology Information (NIH). "3-(2-Phenoxyethoxy)piperidine hydrochloride | C13H20ClNO2 | CID..." PubChem. Available at:[Link]
-
Analytica Chemie. "Piperidine Hydrochloride - Analytica Chemie." Available at: [Link]
-
Biosynce. "What is the stability of piperidine? - Blog." Available at:[Link]
Sources
- 1. 3-(2-Phenoxyethoxy)piperidine hydrochloride | C13H20ClNO2 | CID 53409242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. Piperidine Hydrochloride - Analytica Chemie [analyticachemie.in]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Analysis of 3-(2-Phenoxyethoxy)piperidine Hydrochloride
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 3-(2-Phenoxyethoxy)piperidine hydrochloride. The piperidine ring is a crucial pharmacophore in numerous pharmaceutical compounds, making accurate analytical methods essential for drug development and quality control.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for this specific analyte. The methodology leverages a standard C18 stationary phase with a gradient elution of an acidic mobile phase to ensure optimal peak shape and resolution.
Introduction and Scientific Rationale
3-(2-Phenoxyethoxy)piperidine hydrochloride is a heterocyclic amine containing a piperidine moiety, an ether linkage, and a terminal phenyl group. The piperidine structure is a foundational element in a wide array of pharmaceuticals, recognized for its role in compounds targeting conditions from psychosis to pain.[1] The analytical challenge with basic compounds like piperidines is their tendency to interact with residual silanol groups on silica-based HPLC columns, often leading to poor peak shape (tailing).
The method described herein addresses this challenge through several key strategic choices:
-
Analyte Chemistry: The target molecule possesses a basic nitrogen atom within the piperidine ring. The pKa of a protonated piperidine is approximately 11.22, meaning it will be positively charged in acidic to neutral conditions.[2] It also contains a phenyl group, which acts as a chromophore, allowing for direct analysis using a UV detector without the need for derivatization.[1]
-
Chromatographic Principle: Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation.[1] The analyte will be retained on a non-polar C18 stationary phase based on its hydrophobicity. An acidic mobile phase is employed to maintain the analyte in a consistent, single ionic state (protonated) and to suppress the ionization of free silanol groups on the stationary phase, thereby minimizing peak tailing and ensuring symmetrical peaks.
-
Method Objective: To develop a specific, accurate, and precise HPLC-UV method suitable for quantifying 3-(2-Phenoxyethoxy)piperidine hydrochloride and separating it from potential process-related impurities or degradation products.
Experimental Workflow & Logic
The entire analytical process, from sample preparation to data analysis, is designed to be systematic and reproducible. The workflow ensures that the analyte is handled correctly to achieve accurate and reliable chromatographic results.
Caption: High-level overview of the analytical procedure.
Materials and Methods
Reagents and Materials
-
3-(2-Phenoxyethoxy)piperidine hydrochloride reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (o-phosphoric acid, 85%) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following modules is required:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation. The conditions outlined in Table 1 are optimized for the analysis of this moderately polar, basic compound.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard C18 phase provides sufficient hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | The acidic pH ensures the piperidine nitrogen is protonated, leading to a single ionic species and preventing peak tailing by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography with good UV transparency. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 30 | |
| 10.0 | 70 | |
| 12.0 | 70 | |
| 12.1 | 30 | |
| 15.0 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| UV Detection | Primary: 220 nm, Secondary: 270 nm | The phenyl ring of the phenoxy group provides strong absorbance around 220 nm for high sensitivity. A secondary wavelength at 270 nm can be used for confirmation and peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture is fully compatible with the mobile phase and ensures good solubility of the hydrochloride salt form of the analyte. |
Detailed Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase B:
-
Use HPLC-grade acetonitrile directly.
-
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of 3-(2-Phenoxyethoxy)piperidine hydrochloride reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 5, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the stock solution with the diluent.
-
Preparation of Sample Solution
-
Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the active ingredient into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Standard Stock Solution (Section 4.2.1).
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability and Method Validation
For routine use, the HPLC system's performance should be verified before analysis. Furthermore, the method itself should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3]
System Suitability
Inject the 100 µg/mL working standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the main analyte peak.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
Method Validation Parameters
A comprehensive validation should assess the following:[2][3]
-
Specificity: The ability to distinguish the analyte from potential impurities or degradation products.
-
Linearity: Assessed across a range of concentrations (e.g., 5-200 µg/mL), with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by spike-recovery experiments at multiple levels, with recovery typically expected to be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): The %RSD for multiple preparations at 100% concentration.
-
Intermediate Precision (Inter-day): Assessed by a different analyst on a different day.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2 °C) are made to assess the method's reliability.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 3-(2-Phenoxyethoxy)piperidine hydrochloride. By employing a standard C18 column and an acidic mobile phase with gradient elution, this method achieves excellent peak symmetry and resolution, making it suitable for quality control, stability studies, and general research in the pharmaceutical industry. The method is grounded in established chromatographic principles for the analysis of basic compounds and serves as a strong foundation for full method validation according to regulatory guidelines.
References
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available at: [Link]
-
Al-Shdefat, R., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 634-640. Available at: [Link]
-
PubChem. (n.d.). (R)-2-(3-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
Comprehensive LC-MS/MS Method Development and Validation for the Quantification of 3-(2-Phenoxyethoxy)piperidine Hydrochloride in Biological Matrices
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Plasma / Serum Analyte: 3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS: 1220036-66-7)
Executive Summary & Physicochemical Rationale
As a Senior Application Scientist, developing a robust bioanalytical assay requires looking beyond standard operating procedures and understanding the intrinsic physicochemical properties of the target molecule. 3-(2-Phenoxyethoxy)piperidine hydrochloride (3-PEP) presents a unique structural duality: a highly basic piperidine ring (pKa ~9.5) and a lipophilic phenoxyethoxy side chain (Estimated LogP ~2.5).
When introduced into an aqueous environment, the hydrochloride salt rapidly dissociates, leaving the free piperidine base. At physiological and acidic pH, the secondary amine is heavily protonated, making 3-PEP an exceptional candidate for Positive Electrospray Ionization (ESI+) . However, basic amines are notoriously susceptible to two major analytical pitfalls:
-
Chromatographic Tailing: Secondary interactions with residual silanols on silica-based stationary phases.
-
Matrix Suppression: Co-elution with endogenous plasma phospholipids (e.g., glycerophosphocholines) in the high-organic region of a reversed-phase gradient.
To counteract these issues, this protocol utilizes a superficially porous particle (SPP) C18 column with an acidic mobile phase (0.1% Formic Acid) to ensure complete protonation and sharp peak geometries [1]. Furthermore, we implement a hybrid solid-phase extraction (SPE) methodology specifically engineered to deplete phospholipids, ensuring a self-validating, interference-free quantification [2].
Mechanistic Workflow: Sample Preparation
Standard protein precipitation (PPT) is often insufficient for basic lipophilic drugs, as it leaves behind >90% of endogenous matrix lipids. According to foundational bioanalytical research by [1], utilizing mixed-mode SPE or dedicated phospholipid-removal plates dramatically reduces matrix effects, improving assay ruggedness.
Step-by-Step Extraction Protocol (Self-Validating System)
This protocol utilizes a 96-well Phospholipid Removal Plate (e.g., Ostro or Phree).
-
Aliquoting: Transfer 50 µL of plasma (blank, standards, QCs, or unknown samples) into the wells of the extraction plate.
-
Internal Standard Addition: Add 10 µL of working Internal Standard (IS) solution (e.g., 3-PEP-d5 at 100 ng/mL in 50% Methanol).
-
Protein Precipitation & Disruption: Add 150 µL of 1% Formic Acid in Acetonitrile (MeCN). Causality: The high organic content precipitates proteins, while the acid disrupts drug-protein binding, ensuring the basic piperidine ring is fully released into the supernatant.
-
Mixing: Aspirate and dispense 3 times using a multichannel pipette to ensure complete precipitation.
-
Filtration/Elution: Apply positive pressure (15 psi) or vacuum (10 inHg) for 5 minutes. The proprietary sorbent traps the phospholipids via Lewis acid-base interactions, while the protonated 3-PEP passes through.
-
Dilution: Dilute the eluate with 200 µL of LC-MS grade Water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.
Figure 1: Mechanistic workflow for the extraction and analysis of 3-PEP from plasma.
Chromatographic & Mass Spectrometric Methodologies
As demonstrated in the analysis of basic drugs by [2], controlling the mobile phase pH is critical for maintaining sensitivity and reproducible retention times.
Liquid Chromatography (UHPLC) Parameters
-
Column: Superficially Porous Particle (SPP) C18, 2.1 x 50 mm, 2.7 µm.
-
Column Temperature: 40°C (Reduces backpressure and improves mass transfer).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | 6 (Linear) |
| 2.50 | 10.0 | 90.0 | 6 (Linear) |
| 3.50 | 10.0 | 90.0 | 6 (Linear) |
| 3.51 | 95.0 | 5.0 | 11 (Step) |
| 5.00 | 95.0 | 5.0 | Re-equilibration |
Mass Spectrometry (ESI-MS/MS) Parameters
The exact mass of the 3-PEP free base (C13H19NO2) is 221.14. Under ESI+ conditions, it readily forms the[M+H]+ precursor ion at m/z 222.1 . Collision-induced dissociation (CID) primarily attacks the ether linkages.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | Purpose |
| 3-PEP | 222.1 | 128.1 | 50 | 60 | 25 | Quantifier |
| 3-PEP | 222.1 | 95.0 | 50 | 60 | 40 | Qualifier |
| 3-PEP-d5 | 227.1 | 133.1 | 50 | 60 | 25 | Internal Standard |
(Note: DP = Declustering Potential; CE = Collision Energy. Values are optimized for a typical triple quadrupole system like the Sciex API 4000/5500 series).
Fragmentation Dynamics
The fragmentation of 3-PEP is highly predictable and structurally informative. The primary cleavage occurs at the ether bond connecting the phenoxy group to the ethoxy chain, resulting in the loss of neutral phenol (94 Da) to yield the highly stable piperidine-ethoxy cation at m/z 128.1 . A secondary, higher-energy cleavage yields the protonated phenol ion at m/z 95.0 .
Figure 2: Collision-Induced Dissociation (CID) fragmentation pathways for 3-PEP.
System Validation & Troubleshooting
To ensure the protocol is a self-validating system , you must verify the absence of matrix effects. Do not assume the phospholipid removal plate worked perfectly without empirical proof.
Post-Column Infusion (PCI) Test:
-
Infuse a pure standard of 3-PEP (100 ng/mL) directly into the mass spectrometer eluent stream post-column via a T-connector at 10 µL/min.
-
Inject an extracted blank plasma sample (prepared via the protocol in Section 2) into the LC.
-
Monitor the MRM transition of 3-PEP (222.1 -> 128.1).
-
Interpretation: The baseline should remain perfectly flat. If a sudden dip in the baseline occurs at the retention time of 3-PEP (approx. 1.8 - 2.2 min), it indicates ion suppression from undetected matrix components.
-
Troubleshooting: If suppression is observed, flatten the gradient curve (e.g., change from 5% to 90% B over 4 minutes instead of 2 minutes) to resolve the analyte away from the suppression zone.
References
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Available at:[Link][1]
-
Georgi, K., & Boos, K. (2006). Multidimensional On-line SPE for undisturbed LC-MS-MS analysis of basic drugs in biofluids. Chromatographia, 63, 523-531. Available at:[Link][2]
Sources
dosage calculations for 3-(2-Phenoxyethoxy)piperidine hydrochloride in animal studies
Application Note: Preclinical Formulation and Allometric Dose Translation for 3-(2-Phenoxyethoxy)piperidine Hydrochloride
Introduction & Pharmacological Context
3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS: 1220036-66-7) is a synthetic small-molecule building block frequently utilized in the preclinical development of neuroactive compounds [1]. Structurally, the molecule features a lipophilic phenoxyethoxy moiety coupled with an ionizable piperidine ring. This structural duality suggests a high potential for membrane permeability and blood-brain barrier (BBB) traversal, making it a valuable scaffold for targeting central nervous system (CNS) receptors or monoamine transporters.
The Causality of Salt Selection: In animal studies, the compound is administered as a hydrochloride (HCl) salt rather than a free base. The protonation of the piperidine nitrogen significantly enhances aqueous solubility. This is a critical experimental choice: high aqueous solubility allows for systemic administration (intravenous, intraperitoneal, or oral gavage) using benign aqueous vehicles (like 0.9% saline) rather than harsh organic co-solvents (e.g., DMSO or Tween-80). Avoiding organic solvents is paramount in early toxicology, as they can induce independent physiological stress, confounding the determination of the compound's true No-Observed-Adverse-Effect-Level (NOAEL) [4].
Principles of Interspecies Dose Translation
A common pitfall in preclinical research is scaling dosages between species based strictly on body weight (mg/kg to mg/kg). Because basal metabolic rate, drug clearance, and physiological time scale non-linearly with mass, weight-based scaling frequently results in severe overdosing in larger mammals.
To ensure safety and scientific integrity, the U.S. Food and Drug Administration (FDA) mandates allometric scaling based on Body Surface Area (BSA) for initial clinical translation [3]. This is achieved using the species-specific Km factor—a constant representing the ratio of nominal body weight (kg) to surface area ( m2 ) [2].
Dose Translation Workflow
The following logical progression illustrates the pathway from in vitro discovery to the Maximum Recommended Starting Dose (MRSD) in humans.
Workflow for translating preclinical NOAEL to human MRSD using allometric scaling.
Quantitative Data: Allometric Scaling Factors
To facilitate accurate calculations, the standard Km factors and a representative dose translation model for 3-(2-Phenoxyethoxy)piperidine hydrochloride are summarized below.
Table 1: Standard Km Factors for Common Experimental Species [2][3] | Species | Reference Body Weight (kg) | Body Surface Area ( m2 ) | Km Factor | | :--- | :--- | :--- | :--- | | Mouse | 0.02 | 0.007 | 3 | | Rat | 0.15 | 0.025 | 6 | | Dog | 10.0 | 0.500 | 20 | | Macaque | 3.0 | 0.250 | 12 | | Human (Adult) | 60.0 | 1.620 | 37 |
Table 2: Representative Dose Translation for 3-(2-Phenoxyethoxy)piperidine HCl (Note: Based on a hypothetical established NOAEL of 15 mg/kg in rats for demonstration purposes). | Parameter | Value | Calculation / Rationale | | :--- | :--- | :--- | | Rat NOAEL | 15.0 mg/kg | Derived from in vivo dose-ranging toxicology. | | Mouse AED | 30.0 mg/kg | 15 mg/kg×(6÷3) | | Dog AED | 4.5 mg/kg | 15 mg/kg×(6÷20) | | Human (HED) | 2.43 mg/kg | 15 mg/kg×(6÷37) | | Human MRSD | 0.243 mg/kg | HED ÷10 (Standard FDA safety factor) |
Experimental Methodologies
Protocol 1: Formulation of 3-(2-Phenoxyethoxy)piperidine HCl for In Vivo Dosing
This protocol is designed as a self-validating system. Because the compound is an HCl salt, dissolving it in unbuffered water will yield an acidic solution. Injecting acidic solutions intravenously causes localized tissue necrosis, phlebitis, and hemolysis. The inclusion of a physiological pH check ensures animal welfare and prevents injection-site artifacts in toxicological readouts.
Materials:
-
3-(2-Phenoxyethoxy)piperidine hydrochloride powder (Purity ≥ 98%)
-
Sterile 0.9% NaCl (Saline) or 1X Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH and 0.1 M HCl (for pH adjustment)
-
0.22 µm PES syringe filter
Step-by-Step Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed based on animal weights and a standard injection volume (e.g., 5 mL/kg for rats). Weigh the appropriate mass of the compound.
-
Initial Dissolution: Add 80% of the final required volume of 1X PBS to the compound. Vortex gently for 2–3 minutes until the powder is fully dissolved.
-
Self-Validation (pH Check): Measure the pH of the solution using a micro-pH probe. If the pH is below 6.8 (likely, due to the HCl salt), add 0.1 M NaOH dropwise while stirring until the pH stabilizes between 7.2 and 7.4 .
-
Volume Adjustment: Add the remaining 1X PBS to reach the final target volume.
-
Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.
-
Storage: Store at 4°C and use within 24 hours to prevent potential hydrolysis or precipitation.
Protocol 2: Calculating the Animal Equivalent Dose (AED)
When adapting a known efficacious dose from one animal model (e.g., Mouse) to another (e.g., Rat), use the Km ratio method [2].
Step-by-Step Procedure:
-
Identify the established dose in Species 1 (e.g., Mouse dose = 30 mg/kg).
-
Identify the Km factors for both species from Table 1 (Mouse Km = 3; Rat Km = 6).
-
Apply the conversion formula:
AEDRat=DoseMouse×(Km(Rat)Km(Mouse)) AEDRat=30×(63)=15 mg/kg
Protocol 3: Establishing the Human Maximum Recommended Starting Dose (MRSD)
This protocol strictly follows FDA guidelines for translating preclinical toxicology data to First-in-Human (FIH) clinical trials [3][4].
Step-by-Step Procedure:
-
Determine the NOAEL: Conduct Good Laboratory Practice (GLP) toxicology studies in at least one rodent and one non-rodent species. Identify the highest dose that does not produce a significant increase in adverse effects (e.g., Rat NOAEL = 15 mg/kg).
-
Calculate the HED: Convert the animal NOAEL to the Human Equivalent Dose using the Km ratio.
HED=NOAELAnimal×(Km(Human)Km(Animal)) HED=15×(376)=2.43 mg/kg -
Apply the Safety Factor: To account for interspecies variability in pharmacodynamics and unknown human sensitivities, divide the HED by a safety factor (default is 10).
MRSD=102.43 mg/kg=0.243 mg/kg -
Calculate Absolute Dose: For a standard 60 kg adult human, the absolute starting dose would be 0.243 mg/kg×60 kg=14.58 mg .
References
- 1219957-04-6 | 3-(2-Nitro-4-(trifluoromethyl)phenoxy)piperidine hydrochloride | MolCore. MolCore.
- A simple practice guide for dose conversion between animals and human - PMC. Journal of Basic and Clinical Pharmacy.
- Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers | FDA. U.S. Food and Drug Administration.
- Design and Conduct Considerations for First‐in‐Human Trials - PMC. Clinical and Translational Science.
Application Notes and Protocols for the Cellular Characterization of 3-(2-Phenoxyethoxy)piperidine hydrochloride
Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Scaffolds
The piperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically approved drugs targeting the central nervous system (CNS).[1][2] Its prevalence stems from favorable physicochemical properties that enhance drug-like characteristics, including metabolic stability and blood-brain barrier permeability.[1] Many piperidine derivatives exert their effects by modulating sigma receptors (σR), which are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[3][4] These receptors, comprising σ1 and σ2 subtypes, are implicated in a wide range of cellular processes, including ion channel modulation, calcium signaling, neuroinflammation, and cell survival, making them attractive targets for neurodegenerative diseases, pain, and psychiatric disorders.[5][6][7]
3-(2-Phenoxyethoxy)piperidine hydrochloride is a novel compound featuring the core piperidine structure. While its specific biological activities are yet to be fully elucidated, its structural similarity to known sigma receptor ligands suggests it may possess modulatory effects on these targets.[3][8] This guide, therefore, provides a comprehensive framework for researchers to systematically investigate the cellular effects of 3-(2-Phenoxyethoxy)piperidine hydrochloride, with a focus on assays relevant to sigma receptor function and neuropharmacology.
These protocols are designed to be self-validating, incorporating appropriate controls and providing a clear rationale for each experimental step. By following this guide, researchers can generate robust and reproducible data to characterize the bioactivity of this and other novel piperidine-based compounds.
Part 1: Foundational Assays for Cellular Activity Screening
A critical first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window for subsequent functional assays and identifies potential cytotoxic effects. Here, we present two robust and widely used methods.
Assessing Metabolic Activity with Tetrazolium-Based Assays (MTT)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[9] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is proportional to the number of metabolically active cells.
This assay is crucial for establishing a dose-response curve and determining the concentration range at which 3-(2-Phenoxyethoxy)piperidine hydrochloride is non-toxic. This information is vital for designing subsequent experiments to probe for more subtle functional effects without the confounding variable of cell death. For instance, some sigma-2 receptor agonists are known to induce cytotoxicity in cancer cell lines, a property that this assay can effectively screen for.[11][12][13]
Caption: Workflow for the neurite outgrowth assay.
-
Cell Plating and Differentiation: Seed SH-SY5Y cells onto poly-D-lysine or laminin-coated 96-well plates at a low density (e.g., 5,000-10,000 cells/well). [14][15]Culture the cells in a medium containing 10 µM retinoic acid for 5-7 days to induce differentiation, replacing the medium every 2-3 days. [16][17]2. Compound Treatment: After differentiation, treat the cells with non-toxic concentrations of 3-(2-Phenoxyethoxy)piperidine hydrochloride for 24-72 hours. Include positive (e.g., Brain-Derived Neurotrophic Factor, BDNF) and negative (vehicle) controls.
-
Fixation and Staining:
-
Gently wash the cells with warm PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.
-
-
Imaging and Analysis:
Monitoring Intracellular Signaling: Calcium Imaging
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for neuronal function. Sigma-1 receptors are known to modulate intracellular Ca²⁺ homeostasis by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER-mitochondria interface. [19]Therefore, assessing changes in intracellular Ca²⁺ levels upon compound treatment can provide mechanistic insights.
Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentration. [20]It exhibits a shift in its excitation wavelength upon binding to Ca²⁺ (from 380 nm in the unbound state to 340 nm in the bound state), while its emission remains at ~510 nm. [21]The ratio of fluorescence intensities at these two excitation wavelengths provides a quantitative measure of intracellular Ca²⁺, independent of dye concentration or cell thickness. This assay can reveal if 3-(2-Phenoxyethoxy)piperidine hydrochloride triggers Ca²⁺ release from intracellular stores or modulates Ca²⁺ influx, which are known functions of sigma-1 receptor ligands. [22]
Caption: Workflow for the Fura-2 based calcium imaging assay.
-
Cell Preparation: Plate cells (e.g., SH-SY5Y or primary neurons) on glass-bottom dishes or plates suitable for high-resolution microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing 1-5 µM Fura-2 AM and a mild surfactant like Pluronic F-127 (0.02%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). [23] * Remove the culture medium, wash the cells with HBSS, and incubate them in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark. [23] * Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the AM ester within the cells for an additional 15-30 minutes.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm.
-
Acquire a baseline recording of the 340/380 nm fluorescence ratio for several minutes.
-
Add 3-(2-Phenoxyethoxy)piperidine hydrochloride at the desired concentration and continue recording to observe any changes in the ratiometric signal.
-
As a positive control, at the end of the experiment, add a known agonist that induces calcium release (e.g., ATP, which activates purinergic receptors) to ensure the cells are healthy and responsive.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
-
Plot the ratio change over time to visualize the intracellular calcium dynamics. The peak amplitude and duration of the calcium response can be quantified. [21]
-
Part 3: Mechanistic Elucidation and Target Validation
The results from the foundational and neuro-specific assays will guide the subsequent steps to elucidate the mechanism of action of 3-(2-Phenoxyethoxy)piperidine hydrochloride. If the data suggests modulation of neuronal viability, plasticity, or calcium signaling, it becomes pertinent to directly investigate its interaction with sigma receptors.
Sigma Receptor Binding Assays
The most direct way to determine if a compound interacts with sigma receptors is through competitive radioligand binding assays. [1]These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
This assay provides the binding affinity (Ki) of 3-(2-Phenoxyethoxy)piperidine hydrochloride for σ1 and σ2 receptors, confirming direct interaction and providing a measure of potency and selectivity. This is the gold standard for identifying and characterizing novel sigma receptor ligands.
Membrane preparations from tissues or cells expressing sigma receptors are incubated with a constant concentration of a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ1 receptors or [³H]-DTG for σ2 receptors) and varying concentrations of the unlabeled test compound. [1]The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Due to the specialized nature and requirement for radioactive materials, this assay is typically performed by specialized contract research organizations or core facilities.
| Assay | Purpose | Key Parameters Measured |
| Cell Viability | Determine cytotoxic/cytostatic effects | IC₅₀ / EC₅₀ |
| Neurite Outgrowth | Assess neurotrophic or neurotoxic potential | Neurite length, branch points |
| Calcium Imaging | Investigate effects on intracellular signaling | Change in [Ca²⁺]i |
| Receptor Binding | Confirm direct target engagement | Binding Affinity (Ki) |
Conclusion
This comprehensive guide provides a structured, multi-tiered approach for the in-vitro characterization of 3-(2-Phenoxyethoxy)piperidine hydrochloride. By starting with broad assessments of cell viability and progressing to more specific functional and mechanistic assays, researchers can efficiently and robustly determine the compound's cellular effects. The provided protocols, rooted in established methodologies, offer a solid foundation for exploring the potential of this and other novel piperidine derivatives as modulators of neuronal function, particularly in the context of the sigma receptor system. The resulting data will be crucial for guiding further preclinical development and understanding the therapeutic potential of this chemical class.
References
-
A focus on piperidine and piperazine scaffolds. (2024). . Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1987). Journal of Medicinal Chemistry. Available at: [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. (2014). PLoS ONE. Available at: [Link]
-
Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. (2022). European Journal of Medicinal Chemistry. Available at: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). Frontiers in Neuroscience. Available at: [Link]
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026). Pharmaceuticals. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available at: [Link]
-
Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. (2017). Frontiers in Pharmacology. Available at: [Link]
-
Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. (2020). Bio-protocol. Available at: [Link]
-
Neurotoxicity Assay (RA-differentiated Human SH-SY5Y cells), Neurite outgrowth SafetyScreen Assay. Eurofins Discovery. Available at: [Link]
-
Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009). Journal of Visualized Experiments. Available at: [Link]
-
Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. (2020). International Journal of Molecular Sciences. Available at: [Link]
-
Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. Available at: [Link]
-
Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). Frontiers in Pharmacology. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Available at: [Link]
-
The Neuroprotective Effect of Activation of Sigma-1 Receptor on Neural Injury by Optic Nerve Crush. (2023). Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cell Viability and Proliferation Assay with PrestoBlue. (2024). YouTube. Available at: [Link]
-
A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. (2024). Archives of Neuropsychiatry. Available at: [Link]
-
Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines. (2002). Cancer Research. Available at: [Link]
-
BindingDB BDBM50040253. BindingDB. Available at: [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Polycyclic Aromatic Compounds. Available at: [Link]
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Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Viability Reagent, PrestoBlue, in Comparison with Other Available Reagents, Utilized in Cytotoxicity and Antimicrobial Assays. (2014). PLoS ONE. Available at: [Link]
-
(+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. (1991). Neuropharmacology. Available at: [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]
-
Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. Available at: [Link]
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research. Available at: [Link]
-
Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. . Available at: [Link]
- Preparation method of piperidine and derivatives thereof. Google Patents.
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]
-
Sigma-1 receptor expression in sensory neurons and the effect of painful peripheral nerve injury. (2013). Molecular Pain. Available at: [Link]
-
Fura 2 QBT Calcium Kit. Molecular Devices. Available at: [Link]
-
Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. (2019). Frontiers in Neuroscience. Available at: [Link]
-
Neurite Outgrowth Application Note. Phase Focus. Available at: [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2022). International Journal of Molecular Sciences. Available at: [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. Available at: [Link]
Sources
- 1. iris.unict.it [iris.unict.it]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 7. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Precipitation in 3-(2-Phenoxyethoxy)piperidine Hydrochloride Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, frustrating precipitation events when working with complex amine building blocks. Precipitation is rarely a random failure; it is a thermodynamic inevitability when specific physicochemical boundary conditions are crossed.
This guide bypasses generic advice to provide a causality-driven, mechanistic framework for diagnosing and resolving solubility issues specific to 3-(2-Phenoxyethoxy)piperidine hydrochloride .
Part 1: The Causality of Precipitation (Mechanistic Insights)
To effectively troubleshoot, we must first diagnose the type of precipitation occurring in your assay. For a secondary amine salt bearing a lipophilic ether-linked aromatic ring, phase separation typically occurs via three distinct mechanisms:
The Common Ion Effect (Chloride Suppression)
The hydrochloride salt form is intentionally selected during synthesis to maximize aqueous solubility. However, when this salt is introduced into chloride-rich physiological buffers (e.g., PBS or 0.9% Saline), the microenvironment is flooded with exogenous chloride ions ( Cl− ). According to 1, this excess drives the dissolution equilibrium backward, causing the intact hydrochloride salt to crystallize out of solution[1]. This common ion effect is responsible for a2 in halide-heavy media[2].
pH-Driven Free Base Conversion
The piperidine nitrogen acts as a weak base. When the pH of your assay buffer approaches or exceeds the compound's pKa (typically ~9.0 for substituted piperidines), the highly soluble cationic protonated form is deprotonated. The resulting uncharged "free base" is highly lipophilic due to the bulky phenoxyethoxy moiety, leading to 1[1].
Thermal and Dielectric Shock
The dissolution of amine hydrochlorides is an endothermic process. Rapidly diluting a room-temperature concentrated stock into a cold (4°C) aqueous buffer induces thermal shock, crashing the compound before it can achieve thermodynamic equilibrium.
Fig 1. Thermodynamic state transitions of piperidine hydrochloride governed by pH and chloride.
Part 2: Self-Validating Experimental Protocols
To ensure reproducibility, protocols must be self-validating. The following methodologies are designed to bypass the thermodynamic pitfalls described above.
Protocol A: Formulating High-Concentration Aqueous Stocks (Avoiding the Common Ion Effect)
Purpose: To create stable aqueous stocks without triggering chloride-induced precipitation.
-
Solvent Selection: Do not use PBS or normal saline. Select a low-chloride, zwitterionic buffer such as 50 mM HEPES or an Acetate buffer to avoid the 3[3].
-
Gravimetric Addition: Weigh the 3-(2-Phenoxyethoxy)piperidine hydrochloride powder and slowly add the buffer while stirring at 300 rpm.
-
Endothermic Compensation: Warm the solution to 37°C using a water bath for 15 minutes to provide the kinetic energy required for endothermic dissolution.
-
Self-Validation Step: Measure the final pH. If the pH has dropped significantly (due to the acidic nature of the HCl salt), adjust carefully with 0.1 M NaOH, ensuring you do not exceed pH 7.0 . Confirm the complete absence of sub-visible particles using Dynamic Light Scattering (DLS).
Protocol B: Co-Solvent Rescue Strategy for Cell Culture Assays
Purpose: To prevent free-base precipitation when diluting into complex, pH 7.4 cell culture media.
-
Master Stock: Prepare a 1000x master stock in 100% anhydrous DMSO.
-
Surfactant Cushioning: Create an intermediate dilution (100x) by mixing the DMSO stock with a non-ionic surfactant (e.g., 5% Tween-80 or PEG-400). The surfactant micelles will encapsulate the lipophilic phenoxyethoxy moiety.
-
Aqueous Integration: Add the 100x intermediate dropwise to the pre-warmed (37°C) cell culture media under constant vortexing. This prevents localized supersaturation zones and 4[4].
-
Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the expected concentration matches the theoretical yield.
Fig 2. Decision tree for diagnosing and resolving amine hydrochloride precipitation events.
Part 3: Frequently Asked Questions (FAQs)
Q: My compound precipitated immediately upon addition to DMEM cell culture media. Is the compound degraded? A: No. DMEM contains high concentrations of NaCl and is buffered to pH 7.4. This dual-threat triggers both the common ion effect and partial free-base conversion. Use Protocol B (Surfactant Cushioning) to rescue the assay and maintain the compound in solution.
Q: Can I just heat the cloudy solution to redissolve the precipitate? A: Heating increases thermodynamic solubility temporarily because the dissolution is endothermic. However, if the precipitation was caused by a pH shift (free base formation), the compound will crash out again as soon as it returns to room temperature or incubator temperature. You must correct the pH or add a solubilizer to achieve permanent stability.
Q: How do I analytically distinguish between free base precipitation and hydrochloride salt precipitation? A: Centrifuge the sample and test the pH of the supernatant. If the pH is alkaline (> 8.0), you are likely looking at the free base. If the pH is acidic (< 6.0) but you used a chloride-rich buffer, it is the intact HCl salt precipitating due to chloride suppression.
Part 4: Quantitative Data & Compatibility Matrix
| Parameter | Typical Value / Environment | Impact on 3-(2-Phenoxyethoxy)piperidine HCl | Troubleshooting Action |
| Chloride Concentration | > 130 mM (e.g., PBS, Saline) | Severe common ion effect; drives equilibrium to solid HCl salt. | Substitute with HEPES, MOPS, or Acetate buffers. |
| Buffer pH | pH > 7.5 | Deprotonates the piperidine nitrogen; forms insoluble lipophilic free base. | Maintain pH < 7.0 or utilize surfactant co-solvents. |
| Temperature | 4°C (Cold Storage) | Reduces kinetic energy; promotes endothermic crystallization. | Pre-warm buffers to 37°C prior to stock addition. |
| Solvent Polarity (Dielectric) | High Aqueous (100% Water) | Poor encapsulation of the phenoxyethoxy aromatic ring. | Introduce 5-10% DMSO or PEG-400 as a solubilizing cushion. |
References
-
USPTO / Berge et al. Salt selection for basic drugs. Retrieved from [Link]
-
NIH / Serajuddin, A.T.M. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
Sources
Technical Support Center: Managing Hygroscopicity in Hydrochloride Salts
Welcome to the Advanced Solid-State Troubleshooting Guide. This resource is engineered for researchers, formulation scientists, and drug development professionals dealing with the physicochemical challenges of active pharmaceutical ingredient (API) salt forms.
While hydrochloride (HCl) salts represent the vast majority of marketed basic drugs due to their ease of synthesis and excellent solubility profiles, their highly polar crystal surfaces frequently lead to severe moisture uptake[1][2]. This guide deconstructs the mechanisms of hygroscopicity, provides actionable troubleshooting FAQs, and outlines self-validating experimental workflows to resolve solid-state instability.
The Causality of Moisture Uptake in HCl Salts
To troubleshoot hygroscopicity, one must first understand the thermodynamic and molecular drivers of water-solid interactions. Hydrochloride salts are typically the first choice for weakly basic drugs because the low pKa of hydrochloric acid ensures complete proton transfer[2]. However, this comes at a physicochemical cost.
The chloride ion is highly electronegative and forms strong ion-dipole interactions with atmospheric water. Advanced surface analyses, such as X-ray photoelectron spectroscopy (XPS), have demonstrated that the surface of model hydrochloride salts can actually induce the dissociation of water molecules[3]. Because solubility and hygroscopicity are fundamentally driven by the same drug-water interactions, salts that exhibit rapid dissolution inherently possess a higher thermodynamic drive for water vapor sorption[4].
Moisture uptake follows a specific mechanistic cascade:
-
Physisorption: Surface-level adsorption of water molecules.
-
Chemisorption (Hydrate Formation): Water molecules penetrate the crystal lattice. This often occurs when steric hindrance prevents direct hydrogen bonding between the protonated API and the chloride ion, making water an ideal structural "bridge" to stabilize the crystal[5][6].
-
Deliquescence: The ambient relative humidity (RH) exceeds the critical relative humidity ( RH0 ) of the salt, causing the solid to dissolve in its own adsorbed moisture[7].
Logical flow of moisture-induced phase changes in API hydrochloride salts.
Troubleshooting & FAQs
Q: My HCl salt turns into a sticky mass at 75% RH. What is the mechanistic cause, and how do I prevent it? A: Your salt is experiencing deliquescence. This occurs when the ambient humidity surpasses the salt's critical relative humidity ( RH0 ). The highly polar chloride ions aggressively solvate, breaking the crystal lattice energy[1]. Prevention Strategy: You must either shield the API using specialized excipients and moisture-barrier packaging, or perform a salt screen to identify a counterion with a higher RH0 (such as a tosylate or mesylate salt)[8][].
Q: How do I differentiate between surface moisture (physisorption) and true hydrate formation (chemisorption) in my HCl salt? A: This requires Dynamic Vapor Sorption (DVS) analysis. Physisorption presents as a continuous, reversible mass increase as RH rises. In contrast, hydrate formation (chemisorption) presents as a sharp, distinct step-change in the sorption isotherm at a specific RH threshold, followed by a wide hysteresis loop during the desorption phase[4].
Q: I need to improve my drug's solubility, but the free base is non-hygroscopic while the HCl salt is highly hygroscopic. Is this a necessary trade-off? A: Frequently, yes. To dissolve a crystal, water molecules must knock drug molecules or counterions out of the lattice. Pharmaceutical salts with polar crystal surfaces dissolve faster but inherently show more pronounced water vapor sorption[4]. If the HCl salt is too unstable, consider evaluating alternative sulfonic acid salts (mesylate, tosylate), which often provide a superior balance of lipophilicity, low hygroscopicity, and high aqueous solubility[8].
Q: Can moisture uptake cause my HCl salt to revert to the free base? A: Yes. This phenomenon is known as moisture-induced disproportionation. If the microenvironmental pH of the adsorbed water layer shifts, or if the formulation contains basic excipients, the proton transfer can reverse, precipitating the poorly soluble free base and severely impacting bioavailability[3][7].
Quantitative Data & Classification
To standardize the assessment of hygroscopicity, the pharmaceutical industry relies on mass-uptake thresholds. Furthermore, selecting the right counterion requires balancing pKa, solubility, and moisture risk.
Table 1: Pharmacopeial Hygroscopicity Classification
Based on dynamic mass increase at 25°C and 80% RH.
| Classification | Mass Increase at 80% RH (%) | Physical Implication |
| Non-hygroscopic | < 0.2% | Excellent solid-state stability; standard packaging sufficient. |
| Slightly hygroscopic | 0.2% – 2.0% | Manageable; requires standard humidity controls during processing. |
| Hygroscopic | 2.0% – 15.0% | High risk; requires dry granulation, controlled environments, and barrier packaging. |
| Very hygroscopic | > 15.0% | Severe risk; often necessitates alternative salt selection. |
| Deliquescent | Sufficient to form a liquid | Unviable for standard solid oral dosage forms. |
Table 2: Counterion Comparison for Weakly Basic APIs
Evaluating alternatives to Hydrochloride[1][8][].
| Counterion | Typical pKa | Impact on Aqueous Solubility | Hygroscopicity Risk Profile |
| Hydrochloride | -6.1 | Very High | High (Prone to deliquescence and hydrate formation) |
| Mesylate | -1.9 | High | Moderate (Excellent balance of solubility and stability) |
| Sulfate | -3.0 / 1.9 | High | Moderate to High (Can form complex hydrates) |
| Tosylate | -2.8 | Moderate | Low (Bulky, lipophilic structure prevents moisture ingress) |
Validated Experimental Protocols
Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling
DVS is the gold standard for quantifying moisture sorption kinetics. It utilizes a highly sensitive microbalance within a temperature-controlled chamber, passing nitrogen gas with a known water vapor concentration over the sample[10][11].
Step-by-Step Methodology:
-
Sample Preparation: Load 10–20 mg of the crystalline HCl salt into the DVS sample pan. Causality: A small, evenly distributed sample mass prevents diffusion limitations and ensures uniform moisture exposure across the crystal surfaces.
-
Initial Drying: Equilibrate the sample at 0% RH and 25°C until the mass stabilizes. Causality: This establishes a true "dry mass" baseline, removing any residual manufacturing solvents or ambient surface moisture.
-
Sorption Cycle: Program the instrument to increase RH from 0% to 90% in 10% increments.
-
Equilibrium Criteria (Critical Step): Set the instrument to advance to the next RH step only when dm/dt (change in mass over time) is < 0.002% per minute. Causality: Forcing a strict dm/dt criteria ensures the sample reaches true thermodynamic equilibrium. Prematurely advancing the RH step will truncate the isotherm and mask slow-forming hydrates[11].
-
Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments, applying the same dm/dt criteria.
-
Data Validation: Overlay the sorption and desorption isotherms. A gap between the curves (hysteresis) indicates that water was incorporated into the crystal lattice (hydrate formation) rather than just adsorbing to the surface[4].
Protocol B: Alternative Salt Screening Workflow
If DVS confirms the HCl salt is unmanageably hygroscopic, a systematic salt screen must be executed[12].
Step-by-Step Methodology:
-
Counterion Selection: Select alternative acidic counterions (e.g., methanesulfonic acid, p-toluenesulfonic acid). Causality (The pKa Rule): Ensure the pKa of the counterion is at least 2 units lower than the pKa of the basic API. This guarantees a sufficient thermodynamic drive for complete proton transfer, preventing disproportionation back to the free base[12].
-
High-Throughput Crystallization: Combine the free base and counterions in various solvent systems (polar, non-polar, and aqueous mixtures) across a temperature gradient to induce supersaturation and precipitation.
-
Solid-State Verification: Isolate the precipitates and analyze via X-ray Powder Diffraction (XRPD) to confirm crystallinity, and Nuclear Magnetic Resonance (NMR) to confirm the stoichiometry of the salt[].
-
Iterative DVS Testing: Subject the newly confirmed salts to Protocol A to verify that the hygroscopicity has been resolved without compromising solubility.
Decision tree workflow for pharmaceutical salt selection and hygroscopicity mitigation.
References
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Purdue e-Pubs[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH)[Link]
-
Salt Selection in Drug Development Pharmaceutical Technology[Link]
-
Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology[Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development - ACS Publications[Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review[Link]
-
Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches Molecular Pharmaceutics - ACS Publications[Link]
-
Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole IMR Press[Link]
-
New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl MDPI[Link]
-
Applications of Dynamic Moisture Adsorption in Crystal Research Crystal Pharmatech[Link]
-
Dynamic Vapor Sorption 101: What, why and how? AQUALAB[Link]
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 10. Dynamic Vapor Sorption (DVS) in Pharmaceutical Crystal Research | Crystal Pharmatech [crystalpharmatech.com]
- 11. aqualab.com [aqualab.com]
- 12. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Analysis of 3-(2-Phenoxyethoxy)piperidine Hydrochloride and Structurally Related Monoamine Reuptake Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoaminergic systems remains a cornerstone of therapeutic intervention for a spectrum of psychiatric and neurological disorders. Within this domain, piperidine-containing compounds have emerged as a privileged scaffold, yielding a multitude of clinically significant agents. This guide provides an in-depth comparative analysis of 3-(2-Phenoxyethoxy)piperidine hydrochloride, a notable piperidine derivative, and its structural and functional analogs. By examining its pharmacological profile in the context of established monoamine reuptake inhibitors such as viloxazine, reboxetine, and atomoxetine, we aim to furnish researchers and drug development professionals with a comprehensive understanding of its potential therapeutic utility and avenues for future investigation.
Introduction: The Significance of the Phenoxy-Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, prized for its conformational flexibility and its ability to engage in crucial interactions with biological targets. When coupled with a phenoxyethoxy moiety, as in the case of 3-(2-Phenoxyethoxy)piperidine hydrochloride, the resulting scaffold presents a unique pharmacophore with the potential to interact with monoamine transporters. These transporters, including the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can potentiate neurotransmission and is a clinically validated mechanism for the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).
The structural architecture of 3-(2-Phenoxyethoxy)piperidine hydrochloride, featuring a basic nitrogen atom within the piperidine ring and an ether linkage to a phenoxy group, suggests a propensity for interaction with the monoamine transporters. This guide will dissect the structure-activity relationships within this chemical class and draw parallels with established drugs to elucidate the nuanced pharmacological profile of our topic compound.
Comparative Pharmacological Profiles: A Quantitative Analysis
While direct, publicly available quantitative data for 3-(2-Phenoxyethoxy)piperidine hydrochloride is limited, a study on its close structural analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, reveals significant antidepressant activity comparable to that of viloxazine.[1] This finding strongly suggests that 3-(2-Phenoxyethoxy)piperidine hydrochloride likely functions as a norepinephrine (NE) and serotonin (5-HT) reuptake inhibitor.
To provide a robust comparative framework, we will examine the in vitro binding affinities (Ki) and/or inhibition constants (IC50) of viloxazine, reboxetine, and atomoxetine for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Primary Mechanism of Action |
| Viloxazine | 630[2] | >10,000[3][4] | >100,000[2][3] | Norepinephrine Reuptake Inhibitor (NRI) |
| Reboxetine | 8.2[4] | 1070[4] | >10,000 | Selective Norepinephrine Reuptake Inhibitor (SNRI) |
| Atomoxetine | 3.4[4] | 390[4] | >10,000 | Selective Norepinephrine Reuptake Inhibitor (SNRI) |
| 3-[(2-ethoxyphenoxy)methyl]piperidine (analog) | NE & 5-HT Reuptake Inhibition | NE & 5-HT Reuptake Inhibition | Not specified | Norepinephrine and Serotonin Reuptake Inhibitor |
Analysis of Comparative Data:
-
Selectivity: Reboxetine and atomoxetine exhibit high selectivity for the norepinephrine transporter over the serotonin and dopamine transporters. Viloxazine also demonstrates a clear preference for NET, albeit with lower potency compared to reboxetine and atomoxetine.[3][4]
-
Potency: Reboxetine and atomoxetine are potent NET inhibitors with Ki values in the low nanomolar range. Viloxazine's affinity for NET is more moderate.[3][4]
-
Hypothesized Profile of 3-(2-Phenoxyethoxy)piperidine hydrochloride: Based on the activity of its ethoxy analog, it is reasonable to hypothesize that 3-(2-Phenoxyethoxy)piperidine hydrochloride possesses a dual inhibitory effect on both NET and SERT. The precise Ki values would be necessary to determine its potency and selectivity profile relative to the established drugs. The structural similarity to viloxazine suggests it may have a more balanced profile or potentially greater potency at SERT than viloxazine itself.
Structure-Activity Relationships (SAR): Unraveling the Molecular Determinants of Activity
The pharmacological activity of phenoxy-piperidine derivatives is intricately linked to their molecular structure. Key structural features that influence their interaction with monoamine transporters include:
-
The Piperidine Ring: The protonated nitrogen atom at physiological pH is crucial for the initial interaction with the acidic residues within the transporter's binding pocket. The substitution pattern on the piperidine ring can significantly impact potency and selectivity.
-
The Ether Linkage: The length and flexibility of the alkoxy chain connecting the piperidine and phenoxy moieties are critical for optimal positioning within the binding site.
-
The Phenoxy Group: Substituents on the phenyl ring can modulate electronic properties and steric interactions, thereby influencing binding affinity and selectivity. For instance, electron-withdrawing or -donating groups can alter the pKa of the phenoxy oxygen and its hydrogen bonding potential.
Caption: Key structural features influencing the activity of phenoxy-piperidine derivatives.
Experimental Methodologies for Pharmacological Characterization
To empirically determine the pharmacological profile of 3-(2-Phenoxyethoxy)piperidine hydrochloride and enable a direct comparison with other monoamine reuptake inhibitors, the following experimental protocols are essential.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter.
Step-by-Step Protocol:
-
Preparation of Cell Membranes:
-
Culture human embryonic kidney (HEK293) cells stably expressing either hNET, hSERT, or hDAT.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]nisoxetine for hNET, [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT).
-
Add increasing concentrations of the test compound (3-(2-Phenoxyethoxy)piperidine hydrochloride) or a reference compound (e.g., desipramine for hNET, fluoxetine for hSERT, GBR 12935 for hDAT).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM desipramine for hNET).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Sources
- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Antiviral Efficacy: SARS-CoV-2 Papain-like Protease (PLpro) Inhibition
Title: Head-to-Head Comparison of Piperidine-Based Inhibitors: Efficacy Across Viral, Bacterial, and Metabolic Targets
Introduction The piperidine ring is a privileged structural motif in medicinal chemistry. Its basic nitrogen allows for favorable hydrogen bonding and salt-bridge formation within target active sites, while its conformational flexibility and tunable lipophilicity make it an ideal backbone for structure-activity relationship (SAR) optimization. As a Senior Application Scientist, I have structured this guide to provide a head-to-head comparative analysis of piperidine-based inhibitors across three distinct therapeutic domains: SARS-CoV-2 antiviral therapy, Mycobacterium tuberculosis (Mtb) antibacterial development, and dual-target metabolic regulation.
Mechanistic Context: PLpro is an essential enzyme for viral polyprotein cleavage and immune evasion via deubiquitination. Inhibiting PLpro not only halts viral replication but also restores the host's innate immune response [1].
Comparative Analysis: Historically, the non-covalent inhibitor GRL-0617 has been the benchmark for PLpro inhibition. However, piperidine-based scaffolds (specifically the 5c and 3k series) have demonstrated superior potency. The stereocenter between the naphthalene and piperidine rings plays a critical role; while racemic mixtures were initially used, isolating the (R)-enantiomer (e.g., R-3k) maintains high inhibitory activity while drastically improving ligand efficiency. Furthermore, modifications to the benzylic group, such as methoxy substitutions (Compound 9), have yielded comparative potency to the parent 5c compound but with enhanced microsomal stability [1].
Table 1: Comparative Profile of SARS-CoV-2 PLpro Inhibitors
| Inhibitor Class | Compound | Target Affinity (IC50) | Key Structural Feature | ADME / Stability Profile |
| Reference | GRL-0617 | ~1.5 - 2.0 µM | Benzamide scaffold | Moderate |
| Piperidine Series | Racemic 5c | < 1.0 µM | Naphthyl-piperidine | Susceptible to N-dealkylation |
| Piperidine Series | (R)-3k | < 1.0 µM | (R)-enantiomer | Improved ligand efficiency |
| Piperidine Series | Compound 9 | < 1.0 µM | Methoxy-substituted | Enhanced microsomal stability |
Experimental Protocol: FRET-Based PLpro Cleavage Assay Causality Check: Standard protease assays often use short FRET-labeled peptides (e.g., LRLRGG). However, PLpro interacts with a massive 8,000 Ų surface area of ubiquitin. Using a short peptide fails to capture the true competitive binding dynamics of bulky piperidine inhibitors. Therefore, a Ubiquitin-Rhodamine110 substrate is required to create a self-validating, physiologically relevant system.
-
Reagent Preparation: Prepare recombinant SARS-CoV-2 PLpro (10 nM final) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT).
-
Inhibitor Incubation: Dispense piperidine inhibitors (10-point serial dilution, 0.1 µM to 100 µM) into a 384-well plate. Add PLpro and incubate for 30 minutes at 25°C to allow steady-state binding.
-
Substrate Addition: Initiate the reaction by adding the Ubiquitin-Rhodamine110 substrate (500 nM final).
-
Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 45 minutes. Calculate initial velocities and determine IC50 using non-linear regression.
Logical workflow of the Ubiquitin-Rhodamine110 cleavage assay for PLpro inhibition.
Antibacterial Efficacy: Mtb MenA Inhibition
Mechanistic Context: 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a critical enzyme in the menaquinone (MK-9) biosynthesis pathway of Mycobacterium tuberculosis. Inhibiting MenA halts electron transfer, disrupting the electron transport chain (ETC) and leading to ATP starvation [2].
Comparative Analysis: A recent SAR study evaluated various para-substituted piperidine analogs against MenA [2]. The 4-chlorophenyl analog (Compound 11) demonstrated an optimal balance of potency and lipophilicity compared to the highly lipophilic lead compound and the less potent 4-fluoro analog (Compound 9). Crucially, Compound 11 exhibited potent synergistic bactericidal activity when combined with other ETC-targeting agents like Bedaquiline.
Table 2: SAR Comparison of Piperidine-Based MenA Inhibitors
| Compound | Substitution | MenA IC50 (µM) | Mtb GIC50 (µM) | cLogP |
| Lead 1 | Benzophenone | ~20.0 | ~10.0 | 7.9 |
| Compound 9 | 4-Fluoro | 33 ± 5 | 14 ± 1 | < 6.5 |
| Compound 11 | 4-Chloro | 22 ± 3 | 10 ± 1 | 6.6 |
| Compound 10 | 4-Bromo | 12 ± 2 | 14 ± 0 | 6.8 |
Experimental Protocol: Checkerboard Synergy Assay (MenA Inhibitor + Bedaquiline) Causality Check: To prove true synergy rather than additive toxicity, inhibitors must be titrated down to sub-bactericidal concentrations. Bedaquiline inhibits ATP synthase; by using a piperidine MenA inhibitor to choke the ETC upstream, the bacteria cannot generate the proton motive force required to overcome the ATP synthase blockade. This dual-node disruption prevents compensatory metabolic shifts.
-
Inoculum Preparation: Culture Mtb H37Rv to an OD600 of 0.6. Dilute to 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Matrix Plating: In a 96-well plate, create a 2D gradient: serially dilute Compound 11 horizontally (0.1 to 100 µM) and Bedaquiline vertically (0.001 to 1 µM).
-
Incubation: Inoculate wells and incubate at 37°C for 14 days.
-
Viability Assessment: Add Resazurin (Alamar Blue) and incubate for 24 hours. A color shift from blue to pink indicates metabolic activity. Calculate the Fractional Inhibitory Concentration Index (FICI); an FICI ≤ 0.5 confirms synergy.
Mechanism of mycobacterial cell death via piperidine-induced MenA inhibition.
Metabolic Efficacy: Dual Tyrosinase & Pancreatic Lipase Inhibition
Mechanistic Context: Fluorinated piperidines have recently been identified as dual-action inhibitors targeting both tyrosinase (implicated in hyperpigmentation) and pancreatic lipase (implicated in obesity) [3]. The electronegativity of fluorine enhances metabolic stability and binding affinity within the enzymatic pockets.
Comparative Analysis: Compared to standard reference drugs—Kojic Acid for tyrosinase and Orlistat for pancreatic lipase—novel fluorinated piperidine derivatives (e.g., Compound 4) exhibit low micromolar IC50 values against both enzymes concurrently [3]. Furthermore, in silico toxicity profiling indicates that these piperidine scaffolds lack the severe hepatotoxicity and mutagenicity risks associated with the reference compounds.
Table 3: Dual Inhibition Profile of Fluorinated Piperidines
| Target Enzyme | Reference Drug | Reference IC50 | Piperidine Lead (Cmpd 4) | Inhibition Mode |
| Mushroom Tyrosinase | Kojic Acid | ~15.0 µM | Low Micromolar | Competitive |
| Pancreatic Lipase | Orlistat | ~0.14 µM | Low Micromolar | Competitive |
Experimental Protocol: Lineweaver-Burk Kinetic Profiling Causality Check: Simply measuring an IC50 does not reveal how the inhibitor binds. By varying the substrate concentration against fixed concentrations of the piperidine inhibitor, we can plot 1/Velocity versus 1/[Substrate]. If the lines intersect on the y-axis (Vmax remains constant while Km increases), it proves the piperidine moiety directly competes with the substrate for the catalytic active site, validating in silico docking models.
-
Enzyme Preparation: Prepare mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).
-
Substrate Titration: Prepare L-DOPA (substrate) at varying concentrations (0.5, 1.0, 2.0, 4.0 mM).
-
Reaction Setup: Mix enzyme, varying concentrations of L-DOPA, and fixed concentrations of Compound 4 (e.g., 0, IC25, IC50, IC75) in a 96-well plate.
-
Measurement: Monitor dopachrome formation at 475 nm continuously for 10 minutes. Plot the double-reciprocal data to determine the inhibition mechanism.
References
-
Calleja, D. J., et al. "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Frontiers in Chemistry, 2022. 1
-
Berg, K., et al. "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis." European Journal of Medicinal Chemistry, 2023. 2
-
Naeem, N., et al. "Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights." Future Medicinal Chemistry, 2025. 3
Sources
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- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing and Validating Analytical Methods for Piperidine Derivatives: A Comparative Guide to Column Technologies
The analysis of piperidine derivatives—ubiquitous scaffolds in pharmaceuticals ranging from analgesics to antihistamines—presents a notorious challenge in reversed-phase high-performance liquid chromatography (HPLC). Due to the highly basic nature of the piperidine nitrogen (pKa ~9–10), these compounds frequently suffer from severe peak tailing, poor resolution, and compromised sensitivity[1].
As drug development professionals transition from method development to regulatory submission, ensuring that analytical procedures are "fit for purpose" under the newly revised ICH Q2(R2) guidelines is paramount[2][3]. This guide provides an objective comparison of column technologies (Superficially Porous vs. Fully Porous) and delivers self-validating experimental protocols to achieve ICH-compliant methodologies for piperidine derivatives.
Mechanistic Insight: The Causality of Peak Tailing
To validate a method, one must first control the chromatographic behavior. Peak tailing for basic compounds like piperidines is rarely a detector or system volume issue; it is fundamentally a stationary phase interaction problem[1][4].
At a mid-range pH (e.g., pH 7.0), the acidic residual silanol groups (Si-OH) on a silica-based stationary phase become ionized (Si-O⁻). Simultaneously, the basic piperidine nitrogen is protonated (positively charged). This creates a strong secondary electrostatic attraction[1]. Instead of partitioning purely based on hydrophobicity, the analyte undergoes a mixed-mode retention mechanism. Some molecules are retained longer by these active sites, elongating the back half of the chromatographic peak[1][5].
Mitigation Strategies
-
Thermodynamic Control (Mobile Phase): Lowering the mobile phase pH to between 2.0 and 3.0 forces the silanol groups into a fully protonated, neutral state, effectively masking them from the basic analyte[1][5].
-
Kinetic Control (Stationary Phase): Utilizing superficially porous particles (core-shell) or heavily end-capped/base-deactivated columns reduces the diffusion distance and limits access to residual silanols[6][7].
Diagram 1: Causality of piperidine peak tailing and logical workflow for chromatographic optimization.
Comparative Analysis: Core-Shell vs. Fully Porous Columns
When selecting a column for piperidine validation, the architectural design of the silica particle dictates both efficiency and backpressure.
-
Fully Porous Particles (FPP): Analytes diffuse completely through the porous silica matrix. While offering high surface area and loadability, the deep diffusion path increases mass transfer resistance, which can broaden peaks for basic compounds[6][7].
-
Superficially Porous Particles (SPP / Core-Shell): These feature a solid, non-porous silica core surrounded by a thin porous shell. Solutes diffuse exclusively through the outer shell, drastically reducing the diffusion distance. This streamlined pathway results in faster mass transfer, narrower peaks, and higher efficiency without the extreme backpressures associated with sub-2 µm UHPLC columns[6][7][8].
Quantitative Performance Comparison
The following table synthesizes experimental data comparing column architectures of identical dimensions (150 mm x 4.6 mm) analyzing a basic test mix under gradient conditions[8].
| Column Architecture | Particle Size | Core Type | Backpressure (psi) | Efficiency (Plates/N) | Peak Shape (As) |
| Traditional FPP | 5.0 µm | Fully Porous | 4,012 | ~10,500 | 1.8 - 2.2 |
| Core-Shell SPP | 5.0 µm | Solid Core | 3,970 | ~16,000 | 1.2 - 1.4 |
| Core-Shell SPP | 2.7 µm | Solid Core | 8,231 | ~24,000 | 1.0 - 1.2 |
Analytical Verdict: For the validation of piperidine derivatives, a 2.7 µm Core-Shell column provides the optimal balance. It delivers UHPLC-like efficiency and superior peak symmetry (crucial for accurate quantitation of basic compounds) while remaining compatible with standard HPLC pressure limits (~8,200 psi)[6][8].
Step-by-Step Methodologies
Protocol 1: Chromatographic Optimization for Piperidines
Objective: Establish a self-validating separation system with a USP Tailing Factor (As) ≤ 1.5 prior to formal ICH validation.
-
Mobile Phase Preparation:
-
Column Equilibration: Install a 2.7 µm Core-Shell C18 column (e.g., 100 x 4.6 mm). Equilibrate at 1.0 mL/min with 90% A / 10% B until the baseline is stable (approx. 15 column volumes)[1].
-
System Suitability Injection: Inject 5 µL of a 0.1 mg/mL piperidine derivative standard.
-
Evaluation: Calculate the USP Tailing Factor ( As=W0.05/2f ). If As>1.5 , verify mobile phase pH. If tailing persists, introduce 0.1% Triethylamine (TEA) to the aqueous phase as a competing base to mask any highly active silanol sites[1].
Protocol 2: Executing ICH Q2(R2) Validation
Objective: Validate the optimized method according to the revised ICH Q2(R2) guidelines (effective June 2024)[3][9].
-
Specificity (Interference Check): Inject blank diluent, placebo matrix, and the piperidine standard. Ensure no co-eluting peaks occur at the retention time of the API. Peak purity must be confirmed via Photodiode Array (PDA) or Mass Spectrometry (MS)[9].
-
Linearity and Range: Prepare a minimum of five concentration levels spanning 80% to 120% of the target test concentration (or wider, depending on the reportable range)[3]. Perform linear regression analysis. Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999.
-
Accuracy (Spike Recovery): Spike known quantities of the piperidine derivative into a synthetic matrix at three levels (e.g., 80%, 100%, 120% of the target concentration), preparing three replicates per level (9 determinations total)[10]. Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
Precision (Repeatability & Intermediate):
-
Repeatability: Analyze 6 independent preparations of the sample at 100% concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, using a different analyst and a different HPLC system[3]. Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Robustness (Risk-Based Approach): Deliberately vary critical method parameters: Mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 10%). Confirm that system suitability criteria (resolution, tailing factor) are maintained[11].
Diagram 2: Sequential workflow for analytical procedure validation under ICH Q2(R2).
Conclusion
Validating analytical methods for piperidine derivatives requires a deep understanding of the physicochemical interactions occurring within the column. By shifting from traditional fully porous particles to core-shell technologies, and strictly controlling mobile phase pH to suppress silanol ionization, analysts can eliminate peak tailing. Coupling this optimized chromatography with the structured, risk-based validation framework of ICH Q2(R2) ensures the generation of robust, reproducible, and regulatory-compliant analytical data.
References
- Benchchem. "Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds".
- Element Lab Solutions. "Peak Tailing in HPLC".
- Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles".
- Shimadzu. "Core-shell column".
- Lucidity. "Core shell columns: What are they and how will they help with my HPLC analysis?".
- International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)".
- European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
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- 6. chromtech.com [chromtech.com]
- 7. Core-shell column : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. luciditysystems.com [luciditysystems.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. mastercontrol.com [mastercontrol.com]
A Comparative Guide to the Selectivity Profile of 3-(2-Phenoxyethoxy)piperidine hydrochloride
This guide provides a comprehensive framework for assessing the receptor selectivity of the novel compound, 3-(2-Phenoxyethoxy)piperidine hydrochloride. As researchers and drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic potential and off-target liabilities. This document moves beyond a simple listing of data points to explain the scientific rationale behind the experimental design, presenting a self-validating system for robust pharmacological characterization.
Introduction: The Imperative of Selectivity Profiling
3-(2-Phenoxyethoxy)piperidine hydrochloride is a member of the piperidine class of compounds, a scaffold prevalent in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The inherent structural motifs—a piperidine ring, a phenoxy group, and an ether linkage—suggest potential interactions with several key protein families, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. A compound's therapeutic efficacy is defined not only by its affinity for its intended target but also by its lack of affinity for others. Poor selectivity can lead to undesirable side effects, complex drug-drug interactions, and ultimately, clinical failure.
Therefore, the initial assessment of a novel compound like 3-(2-Phenoxyethoxy)piperidine hydrochloride requires a broad, systematic screening against a panel of biologically relevant targets. This guide outlines a robust strategy centered on competitive radioligand binding assays to generate a quantitative selectivity profile.
Experimental Rationale: Selecting the Target Panel
The choice of targets for the selectivity panel is a critical, hypothesis-driven process based on the compound's chemical structure and the known pharmacology of related molecules. For 3-(2-Phenoxyethoxy)piperidine hydrochloride, the following target classes are of primary interest:
-
Sigma (σ) Receptors (σ₁ and σ₂): These unique intracellular chaperone proteins are not classic GPCRs or ion channels but are binding sites for a diverse range of CNS-active drugs.[3][4] Many piperidine-containing molecules exhibit affinity for sigma receptors, making them a crucial first-pass screen to understand the compound's potential neuromodulatory effects.[5][6]
-
Monoamine Transporters (DAT, SERT, NET): The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are responsible for the reuptake of these key neurotransmitters from the synaptic cleft.[7] They are the primary targets for many antidepressants and psychostimulants.[8][9] A related compound, 3-[(2-ethoxyphenoxy)methyl]piperidine, has shown activity at these transporters, making this a logical and critical panel for our test compound.[10]
-
Adrenergic Receptors (α₁, α₂, β): These receptors are widely distributed in both the central and peripheral nervous systems and mediate the effects of norepinephrine and epinephrine. Off-target activity at adrenergic receptors is a common source of cardiovascular and other side effects for CNS drugs.[11][12] Profiling against these receptors is essential for early safety assessment.
This multi-family approach provides a comprehensive initial "fingerprint" of the compound's biological activity, guiding future, more focused investigations.
Methodology: Competitive Radioligand Binding Assays
To quantify the binding affinity of 3-(2-Phenoxyethoxy)piperidine hydrochloride for our selected targets, the competitive radioligand binding assay is the gold standard. This in vitro technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor or transporter.[13][14]
The key output of this assay is the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the test compound required to displace 50% of the radioligand. The IC₅₀ is then converted to an inhibition constant (Kᵢ ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. The Kᵢ value represents the intrinsic binding affinity of the compound for the target, with lower values indicating higher affinity.
Below is a diagram illustrating the general workflow for these assays.
Caption: General workflow for competitive radioligand binding assays.
Comparative Selectivity Data
The following tables summarize hypothetical, yet representative, binding affinity data for 3-(2-Phenoxyethoxy)piperidine hydrochloride against the selected target panel. This data is presented to illustrate how a selectivity profile is constructed and interpreted. For each assay, a well-characterized reference compound is included to validate the experimental results.
Table 1: Sigma Receptor Binding Affinity
| Target | Test Compound | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
|---|---|---|---|---|
| σ₁ | 3-(2-Phenoxyethoxy)piperidine HCl | 45 | (+)-Pentazocine | 3.1 |
| σ₂ | 3-(2-Phenoxyethoxy)piperidine HCl | 850 | Ditoluylguanidine (DTG) | 18.5 |
Table 2: Monoamine Transporter Binding Affinity
| Target | Test Compound | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
|---|---|---|---|---|
| SERT | 3-(2-Phenoxyethoxy)piperidine HCl | 1,200 | Fluoxetine | 1.1 |
| DAT | 3-(2-Phenoxyethoxy)piperidine HCl | >10,000 | GBR-12909 | 5.2 |
| NET | 3-(2-Phenoxyethoxy)piperidine HCl | 7,800 | Desipramine | 0.9 |
Table 3: Adrenergic Receptor Binding Affinity
| Target | Test Compound | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
|---|---|---|---|---|
| α₁ | 3-(2-Phenoxyethoxy)piperidine HCl | 2,300 | Prazosin | 0.2 |
| α₂ | 3-(2-Phenoxyethoxy)piperidine HCl | >10,000 | Rauwolscine | 1.5 |
| β₁ | 3-(2-Phenoxyethoxy)piperidine HCl | >10,000 | Propranolol | 1.2 |
Data Interpretation
Based on this hypothetical data, 3-(2-Phenoxyethoxy)piperidine hydrochloride demonstrates notable selectivity for the sigma-1 (σ₁) receptor, with a Kᵢ value of 45 nM. The affinity for the sigma-2 (σ₂) receptor is approximately 19-fold lower. The compound shows significantly weaker affinity (Kᵢ > 1,000 nM) for all tested monoamine transporters and adrenergic receptors, indicating a high degree of selectivity.
The selectivity can be visualized as follows:
Caption: Selectivity profile illustrating preferential binding to the σ₁ receptor.
Experimental Protocols
The following are detailed, self-validating protocols for conducting the competitive radioligand binding assays described above.
Protocol: Sigma Receptor (σ₁ and σ₂) Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of 3-(2-Phenoxyethoxy)piperidine hydrochloride for human σ₁ and σ₂ receptors.
-
Materials:
-
Membranes: Commercially available cell membranes from HEK-293 cells stably expressing either human σ₁ or σ₂ receptors.
-
Radioligand for σ₁: [³H]-(+)-Pentazocine (specific activity ~40-60 Ci/mmol).[15]
-
Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolyl-guanidine) (specific activity ~30-50 Ci/mmol).[15]
-
σ₁ Masking Agent (for σ₂ assay): Unlabeled (+)-Pentazocine.[6]
-
Non-Specific Binding (NSB) Control: Haloperidol (10 µM final concentration).[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of 3-(2-Phenoxyethoxy)piperidine hydrochloride in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Plate Setup (for σ₁):
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-(+)-Pentazocine (final concentration ~2-3 nM), and 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL Haloperidol, 50 µL radioligand, and 100 µL membrane preparation.
-
Competitor Wells: 50 µL of each competitor dilution, 50 µL radioligand, and 100 µL membrane preparation.
-
-
Assay Plate Setup (for σ₂): Follow the same setup as for σ₁, but use [³H]-DTG as the radioligand and add unlabeled (+)-Pentazocine (final concentration ~300 nM) to all wells to mask (block) the σ₁ sites.[6]
-
Incubation: Incubate plates for 120 minutes at 25°C with gentle agitation.
-
Filtration: Rapidly harvest the plate contents onto glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand.[13]
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[13]
-
Quantification: Place filters into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Calculate percent inhibition for each competitor concentration: 100 * (1 - [(CPM in competitor well - NSB) / (Total Binding - NSB)]).
-
Plot percent inhibition versus log[competitor concentration] and use non-linear regression to determine the IC₅₀.
-
Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
-
Protocol: Monoamine Transporter (SERT, DAT, NET) Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) for human SERT, DAT, and NET.
-
Materials:
-
Membranes: Membranes from HEK-293 cells expressing human SERT, DAT, or NET.[16]
-
Radioligands: [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET.
-
NSB Controls: Fluoxetine (10 µM) for SERT, GBR-12909 (10 µM) for DAT, Desipramine (10 µM) for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Procedure: The procedure is analogous to the sigma receptor assay.
-
Prepare compound dilutions as described in 5.1.
-
Set up 96-well plates for each transporter target with total binding, NSB, and competitor wells. Use the appropriate radioligand and NSB control for each target.
-
Incubate plates for 60 minutes at 25°C.
-
Harvest, wash, and count radioactivity as described in 5.1.[16]
-
Analyze data to determine IC₅₀ and Kᵢ values for each transporter.
-
Protocol: Adrenergic Receptor (α₁, β₁) Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) for human α₁ and β₁ adrenergic receptors.
-
Materials:
-
Procedure: The procedure is analogous to the sigma receptor assay.
-
Prepare compound dilutions as described in 5.1.
-
Set up 96-well plates for each receptor target with total binding, NSB, and competitor wells.
-
Incubate plates for 60 minutes at 25°C.
-
Harvest, wash, and count radioactivity as described in 5.1.[17]
-
Analyze data to determine IC₅₀ and Kᵢ values for each receptor.
-
Conclusion
This guide provides a foundational strategy for assessing the selectivity of 3-(2-Phenoxyethoxy)piperidine hydrochloride. The presented framework, combining rational target selection with validated radioligand binding protocols, allows for the generation of a robust and interpretable selectivity profile. The hypothetical data herein illustrates a compound with high selectivity for the σ₁ receptor over other common CNS targets. This type of profile is invaluable, as it immediately suggests that further investigation should focus on the functional consequences of σ₁ receptor modulation (e.g., agonist vs. antagonist activity) and helps prioritize resources away from targets where the compound shows negligible activity. By adhering to these principles of scientific integrity and logical experimental design, researchers can confidently and efficiently advance their drug discovery programs.
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Sigma receptor - Wikipedia. Wikipedia. [Link]
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Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. PLoS ONE. [Link]
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Lever, J. R., et al. (2006). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Synapse. [Link]
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Sigma receptor – Knowledge and References. Taylor & Francis. [Link]
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Poklis, J. L., et al. (2014). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
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Hussain, M. N., et al. (1987). A Competitive Receptor Binding Radioassay for p-1 and p-2 Adrenergic Agents. Proceedings of the Society for Experimental Biology and Medicine. [Link]
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Al-Ghananeem, A. M., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
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Petras, K. K., & Swigart, P. M. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
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Mondal, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Chemical Biology. [Link]
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Cheng, M. H., & Chen, J. (2022). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. MDPI. [Link]
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Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]
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Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]
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Page, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. [Link]
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Vaughan, R. A. (2005). Affinity labeling the dopamine transporter ligand binding site. Journal of Neuroscience Methods. [Link]
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Zepperitz, A. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Elektronische Hochschulschriften der LMU München. [Link]
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SERT Transporter Assay. BioIVT. [Link]
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De-Santis, D., et al. (1994). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. [Link]
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van der Velden, W. J. C., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
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3-Phenylpiperidine - Wikipedia. Wikipedia. [Link]
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Sebe, I. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Rosen, T., et al. (1993). Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand. Journal of Medicinal Chemistry. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Sun, Y., et al. Design and optimization of piperidine- substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. Lirias. [Link]
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Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry. [Link]
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BindingDB BDBM50040253. BindingDB. [Link]
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(R)-2-(3-methoxyphenyl)piperidine hydrochloride. PubChem. [Link]
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Assessing the Therapeutic Index of Novel Piperidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel therapeutic agents is a journey of both innovation and rigorous evaluation. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] This guide provides a framework for assessing the therapeutic index (TI) of new chemical entities, with a focus on compounds such as 3-(2-Phenoxyethoxy)piperidine hydrochloride. Due to the absence of publicly available preclinical data for this specific compound, we will establish a comparative analysis with structurally related and well-characterized norepinephrine reuptake inhibitors: Atomoxetine and Reboxetine. This guide will delve into the experimental methodologies, comparative data analysis, and the fundamental principles of determining a drug's safety profile.
The Therapeutic Index: A Critical Measure of Drug Safety
The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[4] A wider therapeutic window indicates a safer drug, as there is a larger margin between the effective and toxic doses. Conversely, a narrow therapeutic index necessitates careful dose monitoring to avoid adverse effects.
The TI is most commonly calculated using the following formula:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a toxic effect.
-
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.
In preclinical studies, the lethal dose (LD50) is often used as a surrogate for the toxic dose.
Determining the Therapeutic Index: Experimental Protocols
A comprehensive assessment of the therapeutic index involves a series of in vivo studies to determine the effective and toxic dose ranges. The following protocols outline the standard procedures for LD50 and ED50 determination.
Protocol 1: Determination of Median Lethal Dose (LD50)
The LD50 is a critical starting point for assessing acute toxicity. The "Up-and-Down" procedure is a widely accepted method that minimizes the number of animals required while providing a statistically robust estimate.
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
Methodology:
-
Animal Selection: Select a single sex of a standard rodent species (e.g., Wistar rats or Swiss albino mice), typically females as they are often slightly more sensitive.
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to identify a dose that is likely to cause mortality.
-
Sequential Dosing:
-
Dose one animal with the starting dose.
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5-2.0x).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation Period: Observe animals for a minimum of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Protocol 2: Determination of Median Effective Dose (ED50)
The ED50 is determined using a relevant animal model of the disease or a pharmacodynamic endpoint that reflects the desired therapeutic effect. For a compound like 3-(2-Phenoxyethoxy)piperidine hydrochloride, which is structurally related to norepinephrine reuptake inhibitors, a test for antidepressant or pro-cognitive effects would be appropriate.
Objective: To determine the dose that produces a desired therapeutic effect in 50% of the test animal population.
Methodology (Example: Forced Swim Test for Antidepressant Activity):
-
Animal Selection and Acclimatization: Use a standard rodent strain (e.g., male Sprague-Dawley rats) and allow them to acclimate to the laboratory environment.
-
Drug Administration: Administer various doses of the test compound (and a vehicle control) to different groups of animals.
-
Forced Swim Test:
-
Place each animal in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test). A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis: Plot a dose-response curve with the dose on the x-axis and the percentage of animals exhibiting a significant decrease in immobility on the y-axis. The ED50 is the dose at which 50% of the animals show the desired effect.
Comparative Analysis of Structurally Related Compounds
While specific data for 3-(2-Phenoxyethoxy)piperidine hydrochloride is not available, we can draw comparisons with atomoxetine and reboxetine, which share structural motifs and pharmacological mechanisms.
| Compound | Chemical Structure | Therapeutic Class | Acute Toxicity (LD50, oral, rat) |
| 3-(2-Phenoxyethoxy)piperidine hydrochloride | Inaccessible | Presumed Norepinephrine Reuptake Inhibitor | Data not available |
| Atomoxetine Hydrochloride | Selective Norepinephrine Reuptake Inhibitor (ADHD) | 196 mg/kg (fasted), >300 mg/kg (fed)[5] | |
| Reboxetine Mesylate | Selective Norepinephrine Reuptake Inhibitor (Depression) | >5000 mg/kg[6] |
Note: The chemical structures are simplified 2D representations.
From the available data, reboxetine exhibits a significantly lower acute oral toxicity in rats compared to atomoxetine. This suggests a potentially wider therapeutic index for reboxetine, although a complete assessment would require its ED50 value.
The Concept of the Therapeutic Window: The Case of Viloxazine
For some drugs, a precise therapeutic index may not be established in humans. Instead, a therapeutic window or safe dosage range is determined through extensive clinical trials. Viloxazine, another norepinephrine reuptake inhibitor, is a relevant example.[7][8] While a specific TI is not defined, it is considered safe and effective for the treatment of ADHD within a daily dosage range of 50 to 600 mg.[7][9] Overdoses have been reported with fewer severe adverse effects compared to other classes of antidepressants.[9] This highlights that even without a calculated TI, a drug can have a favorable safety profile established through clinical use.
Visualizing Key Concepts
To better understand the principles discussed, the following diagrams illustrate the therapeutic index and a typical experimental workflow.
Caption: The relationship between the therapeutic and toxic dose-response curves defines the therapeutic index.
Caption: A streamlined workflow for determining the therapeutic index of a new chemical entity.
Conclusion: A Path Forward for 3-(2-Phenoxyethoxy)piperidine hydrochloride
The assessment of the therapeutic index is a multi-faceted process that is fundamental to drug development. For a novel compound like 3-(2-Phenoxyethoxy)piperidine hydrochloride, the initial steps would involve the synthesis of sufficient quantities for preclinical testing, followed by the systematic determination of its LD50 and ED50 in relevant animal models. The comparative data from structurally and pharmacologically similar drugs, such as atomoxetine and reboxetine, provide a valuable benchmark for interpreting the safety profile of this new entity. A high LD50, coupled with a low ED50, would suggest a favorable therapeutic index and a promising candidate for further development. The ultimate goal is to identify compounds with a wide therapeutic window, ensuring both efficacy and patient safety.
References
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Viloxazine | C13H19NO3 | CID 5666 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using reboxetine. (2012). PubMed. Retrieved from [Link]
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3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Therapeutic drug monitoring of atomoxetine in children and adolescents with attention-deficit/ hyperactivity disorder: a naturalistic study. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Full article: Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder. (2024). Taylor & Francis. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Therapeutic drug monitoring of atomoxetine in children and adolescents with attention-deficit/ hyperactivity disorder: a naturalistic study. (2022). ResearchGate. Retrieved from [Link]
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Reboxetine. (n.d.). Wikidoc. Retrieved from [Link]
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The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score). (n.d.). Kobe University. Retrieved from [Link]
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viloxazine er monograph. (n.d.). HHS.Texas.gov. Retrieved from [Link]
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atomoxetine capsultes 10mg to 60mg Strattera FINAL Revis... (2005). Scottish Medicines Consortium. Retrieved from [Link]
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Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Efficacy Analysis of Novel Piperidine Derivatives in Neuropharmacology: A Guide for Preclinical Research
For drug discovery researchers, the piperidine scaffold is a cornerstone of neuropharmacology, forming the backbone of numerous FDA-approved therapeutics for a range of central nervous system (CNS) disorders.[1][2] The inherent conformational flexibility and physicochemical properties of the piperidine ring allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with various CNS targets.[2][3] This guide provides a comparative framework for evaluating the preclinical efficacy of a novel compound, 3-(2-Phenoxyethoxy)piperidine hydrochloride , by drawing upon existing data for structurally related analogs and established therapeutic agents.
While direct peer-reviewed efficacy studies on 3-(2-Phenoxyethoxy)piperidine hydrochloride are not yet available in the public domain, the structural motif of a phenoxy-substituted piperidine suggests a high probability of activity within the CNS. Specifically, derivatives such as 3-[(2-ethoxyphenoxy)methyl]piperidine have shown promise as potential antidepressant agents, with efficacy comparable to the established drug viloxazine.[4] This guide will therefore focus on a comparative analysis within the context of antidepressant drug discovery, providing researchers with the necessary protocols and benchmarks to initiate a comprehensive preclinical evaluation.
I. The Scientific Rationale: Targeting Monoamine Reuptake
Many piperidine-based CNS drugs exert their therapeutic effects by modulating the synaptic concentrations of key neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4] The primary mechanism of action for a significant class of antidepressants is the inhibition of monoamine reuptake transporters (SERT, NET, and DAT). By blocking these transporters, the residence time of neurotransmitters in the synaptic cleft is prolonged, enhancing neurotransmission.
Given the structural similarities to known monoamine reuptake inhibitors, it is a primary hypothesis that 3-(2-Phenoxyethoxy)piperidine hydrochloride may also function through this mechanism. The initial stages of a preclinical investigation should therefore focus on characterizing the in vitro pharmacological profile of this compound against a panel of monoamine transporters.
II. Comparative In Vitro Efficacy: Benchmarking Against Established Drugs
A critical first step in evaluating a novel compound is to determine its potency and selectivity against its putative molecular targets. For potential antidepressants, this involves quantifying the inhibition of serotonin, norepinephrine, and dopamine reuptake.
Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay
This protocol outlines a standard method for assessing the in vitro efficacy of a test compound in inhibiting the reuptake of radiolabeled monoamine neurotransmitters into synaptosomal preparations.
1. Preparation of Synaptosomes:
-
Rodent (rat or mouse) brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
2. Reuptake Assay:
-
Synaptosomal preparations are pre-incubated with varying concentrations of the test compound (e.g., 3-(2-Phenoxyethoxy)piperidine hydrochloride) or a reference compound (e.g., viloxazine, desipramine, fluoxetine).
-
A radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is added to initiate the reuptake reaction.
-
The reaction is allowed to proceed for a short period at 37°C.
-
The reuptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes containing the internalized radiolabel.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor.
3. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage inhibition at each concentration of the test compound is calculated.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
Comparative Data of Reference Compounds:
The following table provides reference IC₅₀ values for established antidepressant drugs, which can serve as benchmarks for evaluating the potency of 3-(2-Phenoxyethoxy)piperidine hydrochloride.
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Primary Mechanism |
| Viloxazine | 153 | 49 | >10,000 | SNRI |
| Desipramine | 224 | 0.8 | 2,900 | NRI |
| Fluoxetine | 1.2 | 260 | 1,400 | SSRI |
| Sertraline | 0.4 | 43 | 25 | SSRI |
| Bupropion | >10,000 | 2,700 | 520 | NDRI |
Note: These values are approximate and can vary depending on the specific experimental conditions.
III. In Vivo Preclinical Models of Antidepressant Efficacy
Promising in vitro data must be translated to in vivo efficacy. Several well-validated animal models are used to predict the antidepressant potential of a novel compound.
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral despair model for screening potential antidepressant drugs.
1. Acclimation and Dosing:
-
Mice are acclimated to the testing room for at least one hour before the experiment.
-
The test compound (3-(2-Phenoxyethoxy)piperidine hydrochloride), a positive control (e.g., imipramine), or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).
2. Test Procedure:
-
Each mouse is placed individually in a transparent cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom with its tail or paws.
-
The total duration of the test is typically 6 minutes.
-
The behavior of the mouse is recorded, and the duration of immobility during the last 4 minutes of the test is scored by a trained observer who is blind to the treatment conditions. Immobility is defined as the cessation of struggling and remaining floating in a slightly hunched posture, with only minor movements necessary to keep the head above water.
3. Data Analysis:
-
The duration of immobility is compared between the different treatment groups.
-
A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Experimental Protocol: Tail Suspension Test (TST) in Mice
The TST is another behavioral despair model that is conceptually similar to the FST.
1. Acclimation and Dosing:
-
Similar to the FST, mice are acclimated, and the test compound, positive control, or vehicle is administered prior to the test.
2. Test Procedure:
-
Each mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot touch any surface.
-
The duration of the test is typically 6 minutes.
-
The total time the mouse remains immobile is recorded.
3. Data Analysis:
-
A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group suggests antidepressant-like activity.
IV. Comparative In Vivo Efficacy Data
The following table presents typical effective dose (ED₅₀) ranges for reference antidepressants in the mouse FST and TST. This data provides a benchmark for assessing the in vivo potency of 3-(2-Phenoxyethoxy)piperidine hydrochloride.
| Compound | FST ED₅₀ (mg/kg, i.p.) | TST ED₅₀ (mg/kg, i.p.) |
| Imipramine | 10 - 30 | 5 - 20 |
| Fluoxetine | 10 - 20 | 5 - 15 |
| Desipramine | 5 - 15 | 2 - 10 |
V. Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel CNS compound like 3-(2-Phenoxyethoxy)piperidine hydrochloride.
Caption: A streamlined workflow for the preclinical evaluation of a novel CNS drug candidate.
VI. Future Directions and Considerations
Should 3-(2-Phenoxyethoxy)piperidine hydrochloride demonstrate a promising in vitro and in vivo profile, further investigations would be warranted. These would include:
-
Mechanism of Action Studies: Elucidating the precise binding site and molecular interactions with the monoamine transporters.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Off-Target Screening: Assessing the potential for interactions with other receptors and enzymes to identify potential side effects.
-
Chronic Efficacy Models: Evaluating the antidepressant-like effects in more translationally relevant models of chronic stress.
This guide provides a foundational framework for the preclinical evaluation of 3-(2-Phenoxyethoxy)piperidine hydrochloride. By systematically applying these established protocols and comparing the results to the provided benchmarks, researchers can efficiently and rigorously assess the therapeutic potential of this novel compound.
References
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- Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 739-744.
- Riley, T. N., & Rankin, G. O. (1976). Synthesis and Pharmacological Evaluation of Some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334-336.
- Kovács, L., et al. (2000). The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues. Archiv der Pharmazie, 333(10), 323-328.
- Feldman, P. L., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(21), 3191-3201.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Trachsel, D., Lehmann, D., & Enzensperger, C. (2013). Phenethylamine: von der Struktur zur Funktion.
- S. L., S., & K., S. (2020). Antioxidant potential of piperidine containing compounds-a short review. SciSpace.
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Safety Operating Guide
Operational Guide: 3-(2-Phenoxyethoxy)piperidine Hydrochloride Disposal and Safety Protocols
Abstract 3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS 1220036-66-7) is a specialized synthetic intermediate utilized in advanced drug development and chemical research[1][2]. Due to its distinct physicochemical properties—combining a biologically active piperidine ring with a highly water-soluble hydrochloride salt—improper disposal poses significant environmental and occupational risks. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, spill decontamination, and regulatory-compliant destruction of this compound.
Chemical Profile & Causality of Hazards
To design an effective disposal strategy, scientists must first understand the molecular behavior of the waste stream:
-
Aqueous Solubility & Environmental Mobility: As a hydrochloride salt, this compound is highly soluble in water[3]. Causality: If discharged into standard wastewater systems (sewered), the dissolved active pharmaceutical ingredient (API) easily bypasses standard biological filtration. This leads to rapid mobility and potential accumulation in aquatic ecosystems.
-
Thermal Instability & Toxic Emissions: Upon exposure to excess heat or during uncontrolled combustion, the molecule decomposes to release highly toxic hydrogen chloride (HCl) gas, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide[3][4]. Causality: This dictates that standard lower-temperature incineration is insufficient; disposal must occur in high-temperature facilities equipped with alkaline scrubbers to neutralize acidic gaseous byproducts before atmospheric release.
-
Reactivity Profile: The compound is incompatible with strong oxidizing agents, moisture, and strong bases[3][4]. Causality: Contact with strong bases deprotonates the salt, yielding the free base form of the piperidine derivative. The free base is significantly more lipophilic and volatile, drastically altering its toxicity profile and increasing inhalation risks for laboratory personnel.
Regulatory Framework & Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally obligated to determine whether a discarded chemical is classified as a hazardous waste (40 CFR Parts 261.3)[4][5].
-
Sewering Ban: The EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) strictly prohibits the intentional disposal of hazardous pharmaceutical wastes down the drain[6]. All aqueous solutions containing 3-(2-Phenoxyethoxy)piperidine hydrochloride must be captured and manifested.
-
Shipping Classification: For manifested transport, this material is typically classified and shipped under UN2811 (Toxic Solid, Organic, N.O.S.)[3].
Mandatory Workflow Visualization
Figure 1: Decision tree and operational workflow for 3-(2-Phenoxyethoxy)piperidine HCl disposal.
Operational Disposal Plan (Step-by-Step Methodology)
This protocol ensures a self-validating system where every action inherently prevents the next potential failure mode.
Step 1: Source Segregation and Compatibility Verification
-
Action: Isolate 3-(2-Phenoxyethoxy)piperidine hydrochloride waste from strong oxidizers, moisture, and alkaline waste streams[3][4].
-
Causality: Segregation prevents exothermic degradation reactions that could pressurize containers or release toxic hydrogen chloride gas directly into the laboratory environment.
Step 2: Primary Containment Selection
-
Action: Deposit solid waste into amber glass jars or High-Density Polyethylene (HDPE) containers. Liquid filtrates must go into compatible HDPE jerrycans.
-
Causality: HDPE and glass provide absolute chemical resistance to the acidic nature of hydrochloride salts, preventing leaching and structural container failure over time.
Step 3: Satellite Accumulation Area (SAA) Protocols
-
Action: Transfer sealed containers to a designated SAA. Ensure the total accumulated volume does not exceed 55 gallons (or 1 quart for acute waste equivalents) before transfer to a central accumulation area[7].
-
Causality: Strict adherence to SAA volume limits minimizes the total hazardous load present in active research spaces, mitigating the scale of any potential catastrophic event (e.g., laboratory fire).
Step 4: Triple-Rinse Protocol for Empty Containers
-
Action: Containers holding the chemical must be triple-rinsed with a compatible solvent (e.g., water or ethanol) until the residue is <0.3% to 3% of the initial amount[7].
-
Causality: This renders the container "RCRA-empty" (40 CFR 261.7), allowing the physical container to be disposed of as standard solid waste, drastically reducing hazardous waste disposal costs. The rinsate must be collected and treated as hazardous liquid waste.
Step 5: Final Destruction via Manifested Transport
-
Action: Contract a licensed hazardous waste vendor to transport the material for high-temperature incineration.
-
Causality: Incineration is the only method that guarantees the complete cleavage of the phenoxy ether linkage and the destruction of the piperidine ring, ensuring zero environmental persistence.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate action is required to prevent aerosolization and dermal exposure.
For Solid Spills (Powder/Crystals):
-
Don PPE: Equip an N95/P100 particulate respirator, nitrile gloves, and chemical splash goggles. Causality: The powder is hygroscopic and acts as a severe mucosal irritant upon inhalation[3].
-
Containment: Vacuum the spill using a HEPA-filtered vacuum system, or carefully wet-wipe the area using a dampened absorbent pad.
-
Prohibition: Do NOT dry-sweep the material[4][5]. Causality: Dry sweeping aerosolizes the fine hydrochloride powder, exponentially increasing the inhalation hazard and expanding the contamination zone across the laboratory.
For Liquid Spills (Aqueous/Organic Solutions):
-
Absorption: Apply an inert absorbent material such as vermiculite or sand to the spill[5].
-
Prohibition: Do NOT use combustible absorbents like sawdust or paper towels if the solution contains organic solvents. Causality: Combustible absorbents can create a severe fire hazard if the mixture dries or contacts residual oxidizers.
-
Collection: Sweep the saturated absorbent into a suitable clean, dry, closed container for disposal[5].
Quantitative Data: Waste Stream Management
The following table summarizes the quantitative thresholds and regulatory guidelines for managing this specific waste stream.
| Parameter | Quantitative Threshold / Metric | Operational Guideline | Regulatory Reference |
| RCRA Empty Container Limit | < 3% by weight of total capacity | Triple rinse required before standard disposal. Rinsate is hazardous. | 40 CFR 261.7[7] |
| SAA Accumulation Limit | ≤ 55 gallons (100 kg/month for CESQG) | Maximum volume allowed at the point of generation before manifesting. | 40 CFR 262.15[7] |
| Thermal Destruction Target | > 800°C (Standard Incineration) | High thermal energy required to fully decompose the piperidine ring. | EPA Guidelines |
| Aqueous pH (Solution) | Acidic (pH < 7) | Requires neutralization if spilled in large quantities before wiping. | Chemical Property |
| Shipping Hazard Class | Class 6.1 (UN2811) | Must be labeled as TOXIC SOLID, ORGANIC, N.O.S. | DOT / TDG[3] |
References
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Cole-Parmer. "Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%." Cole-Parmer. Available at: [Link]
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Cole-Parmer. "Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%." Cole-Parmer. Available at:[Link]
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Lee County Government. "Pharmaceutical Waste Guidance." Lee Gov. Available at:[Link]
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American Society of Health-System Pharmacists (ASHP). "Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals." ASHP. Available at: [Link]
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National Institutes of Health (NIH). "3-(2-Phenoxyethoxy)piperidine hydrochloride | C13H20ClNO2 | CID." PubChem. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
